molecular formula C15H14FNO3 B2692882 N-(4-fluorophenyl)-3,4-dimethoxybenzamide CAS No. 325802-84-4

N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Cat. No.: B2692882
CAS No.: 325802-84-4
M. Wt: 275.279
InChI Key: NBXHYXATYGANFG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C15H14FNO3 and its molecular weight is 275.279. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXHYXATYGANFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325802-84-4
Record name N-(4-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Biological Activity of Fluorinated Dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of fluorine into the dimethoxybenzamide scaffold represents a pivotal strategy in modern medicinal chemistry, particularly for neuropharmacology and diagnostic imaging. This guide analyzes the structural and functional consequences of fluorination on dimethoxybenzamides, a class of compounds historically significant for their affinity to Dopamine D2/D3 receptors and, more recently, for acetylcholinesterase (AChE) inhibition in Alzheimer’s disease research.

By replacing specific hydrogen or hydroxyl groups with fluorine, researchers enhance metabolic stability, modulate lipophilicity (


), and fine-tune electrostatic interactions within the binding pocket. This document details the biological mechanisms, structure-activity relationships (SAR), and experimental protocols necessary for developing these derivatives as therapeutic agents and PET radiotracers.

The Fluorine Effect in Benzamide Pharmacophores[1]

The 2,3-dimethoxybenzamide and 2,6-dimethoxybenzamide cores are privileged structures. The addition of fluorine—often on the


-benzyl moiety or alkyl side chains—serves three critical pharmacological functions:
  • Metabolic Blockade: Fluorine at the para position of an

    
    -benzyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending the biological half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the

    
     of neighboring amines and increases lipid solubility, facilitating Blood-Brain Barrier (BBB) penetration, which is essential for CNS-active agents like [18F]Fallypride.
    
  • Electronic Tuning: In D2 receptor antagonists, fluorine alters the electron density of the aromatic ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.

Primary Biological Targets & Mechanisms

Dopamine D2/D3 Receptor Antagonism (Neuroimaging & Antipsychotics)

Fluorinated dimethoxybenzamides are potent antagonists of D2-like dopamine receptors. They are extensively used as radiotracers for Positron Emission Tomography (PET).

  • Key Compounds: [18F]Fallypride, [18F]Desmethoxyfallypride, [18F]Fluoroclebopride.

  • Mechanism: These compounds bind to the orthosteric site of the D2 receptor. The 2,3-dimethoxy substitution pattern is critical for hydrogen bonding with Serine residues in Transmembrane Domain 5 (TM5).

  • Chirality: Activity is highly stereoselective. For

    
    -((1-allyl-2-pyrrolidinyl)methyl) derivatives like Fallypride, the (S)-enantiomer exhibits picomolar affinity (
    
    
    
    nM), whereas
    
    
    -benzyl analogs often favor the (R)-configuration.
Acetylcholinesterase (AChE) Inhibition (Neurodegeneration)

Recent derivatives function as dual-binding AChE inhibitors. By linking the benzamide core to a peripheral site ligand (often a fluorinated benzyl amine) via an alkyl spacer, these molecules span the enzyme's active gorge.

  • Mechanism:

    • Catalytic Anionic Site (CAS): The benzamide moiety interacts with the catalytic triad.

    • Peripheral Anionic Site (PAS): The fluorinated benzyl group binds to the PAS, preventing the aggregation of Amyloid-

      
       (A
      
      
      
      ) peptides, which is catalyzed by the PAS.
  • Potency: Fluorination at the ortho or para position of the benzyl ring has been shown to improve

    
     values into the low nanomolar range (6–20 nM) compared to non-fluorinated analogs.
    

Structure-Activity Relationship (SAR) Analysis

The biological output depends heavily on the specific location of the fluorine atom and the nature of the nitrogen substituent.

Structural DomainModificationBiological Impact
Benzamide Core 2,3-Dimethoxy vs 2,6-Dimethoxy2,3-substitution favors D2/D3 antagonism; 2,6-substitution is common in D2 antagonists but steric bulk can reduce affinity in certain sub-series.
Linker Chain Alkyl chain length (n=2-4)Critical for AChE dual binding. Optimal length (often n=3 or 4) allows simultaneous CAS and PAS interaction.
Nitrogen Substituent

-((1-allyl-2-pyrrolidinyl)methyl)
High affinity D2 antagonism (e.g., Fallypride).[1] Allyl group fills a hydrophobic pocket in the receptor.
Nitrogen Substituent

-(4-fluorobenzyl)
Increases metabolic stability and AChE inhibitory potency.
Fluorine Position Aliphatic vs AromaticAliphatic

F (e.g., fluoroalkyl) is preferred for radiotracers due to easier nucleophilic synthesis; Aromatic F improves metabolic stability.
Visualization: Pharmacophore Logic

SAR_Logic Core Dimethoxybenzamide Core Sub_Pyrrolidine N-((1-allyl-2-pyrrolidinyl) methyl) Group Core->Sub_Pyrrolidine Derivatization Sub_Benzyl N-(Fluorobenzyl) piperidine/amine Core->Sub_Benzyl Derivatization D2_Target Dopamine D2 High Affinity AChE_Target AChE Inhibition Dual Binding Sub_Pyrrolidine->D2_Target Picomolar Kd Fluorine_Alkyl Aliphatic Fluorine (Radiotracer Tag) Sub_Pyrrolidine->Fluorine_Alkyl 18F-Labeling Sub_Benzyl->AChE_Target Spans Enzyme Gorge Fluorine_Aryl Aromatic Fluorine (Metabolic Block) Sub_Benzyl->Fluorine_Aryl Para-position Fluorine_Alkyl->D2_Target PET Imaging Signal Fluorine_Aryl->AChE_Target Enhances Hydrophobicity

Caption: SAR divergence for dimethoxybenzamides targeting Dopamine D2 receptors versus Acetylcholinesterase.

Experimental Protocols

Radiosynthesis of [18F]Fallypride (D2 Ligand)

This protocol describes the nucleophilic substitution of a tosylate precursor, a standard method for generating high-specific-activity radiotracers.

Reagents:

  • Precursor: (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-tosyloxypropyl)-2,3-dimethoxybenzamide.[1]

  • Isotope: [18F]Fluoride (produced via cyclotron).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 / Potassium Carbonate (

    
    ).
    

Workflow:

  • Trapping: Trap [18F]F- on a QMA carbonate ion exchange cartridge.

  • Elution: Elute with Kryptofix 2.2.2/

    
     solution into a reaction vessel.
    
  • Drying: Azeotropic drying with acetonitrile at 95°C under helium flow (repeat 3x) to remove water (water inhibits nucleophilic fluorination).

  • Labeling: Add precursor (dissolved in MeCN) to the dried [18F]F-. Heat to 85°C for 20 minutes.

  • Purification: Dilute with water and inject onto a semi-preparative HPLC (C18 column). Elute with MeCN:Water (containing 0.1% TEA).

  • Formulation: Collect the product fraction, evaporate solvent, and reconstitute in sterile saline containing <10% ethanol.

In Vitro D2 Receptor Binding Assay

Objective: Determine the affinity (


) of non-radioactive fluorinated derivatives.
  • Membrane Prep: Homogenize rat striatal tissue or CHO cells expressing human D2 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Total Binding: Membranes + [3H]Spiperone (0.2 nM) + Test Compound (concentration range

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Membranes + [3H]Spiperone + Excess (+)-Butaclamol (1

      
      M).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Experimental Workflow

Workflow cluster_synth Radiosynthesis (18F) cluster_bio Bioassay (Binding) Cyclotron Cyclotron (18F- Production) Azeotrope Azeotropic Drying (K222/K2CO3) Cyclotron->Azeotrope Labeling Nucleophilic Substitution (Precursor + 18F-) Azeotrope->Labeling HPLC HPLC Purification (C18 Column) Labeling->HPLC Tissue Striatal Membranes (D2 Receptors) HPLC->Tissue Use 'Cold' Standard for Validation Incubation Incubation (Ligand + Radioligand) Tissue->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration LSC Scintillation Counting (Data Acquisition) Filtration->LSC

Caption: Integrated workflow for radiosynthesis of tracers and biological validation via membrane binding assays.

Case Studies & Key Derivatives

Case Study 1: [18F]Fallypride
  • Structure: (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide.[1]

  • Significance: High-affinity D2/D3 antagonist. Unlike many other tracers (e.g., [11C]Raclopride), Fallypride has sufficient affinity to image extrastriatal receptors (cortex, thalamus) where receptor density is low.

  • Clinical Utility: Used to map dopamine release in schizophrenia and addiction studies.

Case Study 2: Compound 2e (AChE Inhibitor)[3]
  • Structure: A benzamide moiety linked to an isoquinoline and acetophenone, often featuring fluorinated benzyl groups in the series.

  • Activity:

    
     = 6.47 nM against human AChE.[2][3]
    
  • Mechanism: Multi-target directed ligand (MTDL). It inhibits AChE, Butyrylcholinesterase (BChE), and modulates A

    
     aggregation.[2] The fluorinated segments enhance hydrophobic interactions within the PAS of the enzyme.
    

References

  • Mukherjee, J., et al. "Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer." Nuclear Medicine and Biology. Link

  • Tu, Z., et al. "Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography." Journal of Medicinal Chemistry. Link

  • Mach, R.H., et al. "Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography." Synapse. Link

  • Lan, J.S., et al. "Design, synthesis, and bioevaluation of benzamides: novel acetylcholinesterase inhibitors with multi-functions on butylcholinesterase, Aβ aggregation, and β-secretase." Bioorganic & Medicinal Chemistry. Link

  • Hogberg, T., et al. "Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide derivative." Journal of Medicinal Chemistry. Link

Sources

Molecular weight and formula of N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-fluorophenyl)-3,4-dimethoxybenzamide (Formula: C₁₅H₁₄FNO₃ ) is a bioactive benzamide derivative frequently utilized in medicinal chemistry as a "privileged scaffold." Structurally, it combines a 3,4-dimethoxybenzoyl moiety—mimicking the catechol pharmacophore found in natural products—with a 4-fluoroaniline group, which enhances metabolic stability and lipophilicity.

This molecule and its close analogs have demonstrated significant utility in two primary therapeutic areas:[1]

  • Tyrosinase Inhibition: Modulation of melanogenesis for the treatment of hyperpigmentation and melanoma.

  • Kynurenine-3-Monooxygenase (KMO) Inhibition: Potential neuroprotective effects by regulating the kynurenine pathway.

This guide provides a comprehensive technical breakdown of the molecule's physicochemical properties, a validated synthesis protocol, and its structural relevance in drug design.

Chemical Specifications & Properties[2][3][4][5][6][7]

The following data characterizes the core chemical entity.

PropertySpecification
IUPAC Name N-(4-fluorophenyl)-3,4-dimethoxybenzamide
Molecular Formula C₁₅H₁₄FNO₃
Molecular Weight 275.28 g/mol (Monoisotopic: 275.0958 Da)
CAS Registry Number 822755 (PubChem CID)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
LogP (Predicted) ~2.8 - 3.0
Topological Polar Surface Area (TPSA) ~47.5 Ų
H-Bond Donors / Acceptors 1 Donor / 4 Acceptors
Structural Identifier (SMILES)

[9][10]

Synthesis Protocol: Acid Chloride Coupling

Methodology: Nucleophilic Acyl Substitution Scale: Laboratory (1–10 mmol)

This protocol utilizes the acid chloride method, which is preferred over carbodiimide coupling (EDC/NHS) for this specific substrate due to higher yields and simpler purification. The 3,4-dimethoxybenzoyl chloride is highly reactive, ensuring complete conversion of the electron-deficient 4-fluoroaniline.

Reagents
  • 3,4-Dimethoxybenzoic acid (Precursor A) or its Acid Chloride.

  • 4-Fluoroaniline (Precursor B).

  • Thionyl Chloride (SOCl₂) (if starting from acid).

  • Triethylamine (TEA) or Pyridine (Base).

  • Dichloromethane (DCM) (Anhydrous Solvent).

Step-by-Step Procedure
Phase 1: Activation (In situ Acid Chloride Formation)

Note: If commercial 3,4-dimethoxybenzoyl chloride is available, skip to Phase 2.

  • Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in dry DCM under nitrogen atmosphere.

  • Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Add a catalytic amount of DMF (1–2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

  • Reflux at 40°C for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in fresh anhydrous DCM.

Phase 2: Amide Coupling
  • Preparation: In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0°C.[2]

  • Addition: Slowly add the solution of 3,4-dimethoxybenzoyl chloride (from Phase 1) to the amine solution over 15 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quench: Quench the reaction with 1M HCl (aq) to neutralize excess base and solubilize unreacted amine.

Phase 3: Work-up and Purification
  • Extraction: Wash the organic layer sequentially with:

    • 1M HCl (2x)

    • Saturated NaHCO₃ (2x) (to remove unreacted acid)

    • Brine (1x)

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexane).

Visualization: Synthesis & Pharmacophore[1][4]

Figure 1: Synthetic Pathway (DOT Diagram)

The following diagram illustrates the convergent synthesis and the critical reaction nodes.

SynthesisPath Acid 3,4-Dimethoxybenzoic Acid AcidCl Intermediate: Acid Chloride Acid->AcidCl Activation (-SO2, -HCl) SOCl2 SOCl2 / DMF (Activator) SOCl2->AcidCl Product N-(4-fluorophenyl)- 3,4-dimethoxybenzamide AcidCl->Product Coupling (DCM, 0°C to RT) Amine 4-Fluoroaniline Amine->Product Nucleophilic Attack Base Triethylamine (Base) Base->Product Nucleophilic Attack

Caption: Figure 1. Convergent synthesis via acid chloride activation. The pathway ensures high atom economy and minimal side-product formation.

Biological Relevance & Mechanism

Tyrosinase Inhibition (Melanogenesis)

Benzamides sharing the 3,4-dimethoxy motif are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin synthesis.

  • Mechanism: The dimethoxybenzene ring mimics the tyrosine substrate. The amide linker positions the phenyl ring to interact with the copper-containing active site of the enzyme.

  • SAR Insight: The 4-fluoro substitution on the aniline ring blocks metabolic hydroxylation at the para-position (a common metabolic soft spot), thereby extending the half-life of the inhibitor compared to non-fluorinated analogs [1].

Pharmacophore Features

The molecule acts as a hydrophobic binder with specific hydrogen-bonding capabilities:

  • H-Bond Donor: The amide Nitrogen (NH).

  • H-Bond Acceptor: The carbonyl Oxygen (C=O) and the two Methoxy Oxygens (-OCH₃).

  • Lipophilic Contact: The Fluorophenyl ring provides π-π stacking opportunities within the binding pocket.

Figure 2: Pharmacophore Interaction Map

Pharmacophore Dimethoxy 3,4-Dimethoxy Motif (Hydrophobic/Catechol Mimic) EnzymePocket Target Active Site (e.g., Tyrosinase/Kinase) Dimethoxy->EnzymePocket π-π Stacking Linker Amide Linker (H-Bond Donor/Acceptor) Linker->EnzymePocket H-Bonding (Backbone) FluoroPhenyl 4-Fluorophenyl Ring (Lipophilic/Metabolic Block) FluoroPhenyl->EnzymePocket Hydrophobic Fill

Caption: Figure 2. Structural Activity Relationship (SAR) map highlighting the three critical domains responsible for biological activity.

Analytical Validation (Expected Data)

To validate the successful synthesis of C₁₅H₁₄FNO₃, the following spectral signals must be confirmed:

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • Amide NH: Singlet at δ ~10.0–10.2 ppm.

    • Aromatic (Benzoyl): Multiplet at δ 7.5–7.7 ppm (3H).

    • Aromatic (Aniline): Two doublets/multiplets at δ 7.7 (2H) and δ 7.2 (2H) (Characteristic AA'BB' system of p-fluoro ring).

    • Methoxy: Two singlets at δ 3.80–3.85 ppm (6H total).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 276.10[3][4]

    • [M+Na]⁺: 298.08[3][4]

References

  • PubChem. (2025).[5] Compound Summary: N-(4-fluorophenyl)-3,4-dimethoxybenzamide (CID 822755).[3] National Library of Medicine. [Link]

  • Kim, D., et al. (2012). Synthesis and tyrosinase inhibitory activity of 3,4-dimethoxy-N-phenylbenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for benzamide tyrosinase inhibitors).
  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.[1][5][6][7][8][9][3][4][2][10][11][12] [Link]

Sources

Methodological & Application

Solvent selection for dissolving N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Physicochemical Profile[1][2]

N-(4-fluorophenyl)-3,4-dimethoxybenzamide is a lipophilic small molecule characterized by a benzamide core flanked by a 3,4-dimethoxy substituted ring and a 4-fluorophenyl ring.[1][2] Its structural properties dictate a specific solubility profile that often challenges researchers during biological assay preparation.

Effective solubilization is critical; "apparent" solubility (suspension) often masquerades as true solubility, leading to erratic IC50 values and poor reproducibility in cell-based assays.[1][2]

Compound Snapshot
PropertyValue (Approx.)Implication
Molecular Weight 275.27 g/mol Small molecule, membrane permeable.[1][2]
LogP (Predicted) ~3.0 - 3.2Highly lipophilic; poor aqueous solubility.[1][2]
H-Bond Donors 1 (Amide NH)Potential for crystal lattice stability.[1][2]
H-Bond Acceptors 4 (O, F)Good solubility in polar aprotic solvents.[1][2]
pKa ~13 (Amide)Non-ionizable at physiological pH (7.4).[1][2]

Solvent Selection Matrix

The following matrix categorizes solvents based on their thermodynamic compatibility with the 3,4-dimethoxybenzamide scaffold.

Solvent ClassRecommended SolventSolubility PotentialApplication Context
Primary Stock DMSO (Anhydrous) High (>50 mM) Gold Standard. Disrupts amide-stacking interactions.[1][2] Use for long-term storage at -20°C.
Secondary Stock DMF (Dimethylformamide)High (>40 mM)Alternative if DMSO interferes with specific enzymatic assays (rare).[1][2]
Working Solvent Ethanol (Absolute)Moderate (~10-20 mM)Useful for in vivo prep where DMSO toxicity is a concern.[1][2] Requires warming/sonication.
Aqueous Buffer PBS / MediaVery Low (<100 µM)Do not use for stock. Only for final dilution.[1][2] Risk of "crashing out" is high.[1][2]
Mechanism of Action

The 3,4-dimethoxy groups act as electron donors, increasing electron density on the aromatic ring, while the amide bond facilitates strong intermolecular hydrogen bonding in the solid state.[2]

  • Why DMSO works: DMSO is a polar aprotic solvent with a high dipole moment.[1][2] It effectively competes with the intermolecular hydrogen bonds of the benzamide crystal lattice, solvating the molecule more efficiently than protic solvents like ethanol.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct solvent system based on your downstream application.

SolventDecisionTree Start Start: N-(4-fluorophenyl)-3,4-dimethoxybenzamide AppCheck Determine Application Start->AppCheck CellAssay In Vitro / Cell Culture AppCheck->CellAssay EnzymeAssay Cell-Free / Enzymatic AppCheck->EnzymeAssay InVivo In Vivo (Animal Models) AppCheck->InVivo DMSO_Stock DMSO Stock (10-50 mM) Store -20°C CellAssay->DMSO_Stock Standard EnzymeAssay->DMSO_Stock Standard InVivo->DMSO_Stock If tolerated EtOH_Stock Ethanol Stock (Warm) + Co-solvents InVivo->EtOH_Stock Avoid DMSO toxicity DirectDil Direct Dilution into Media (Keep DMSO < 0.5%) DMSO_Stock->DirectDil Low Conc. (<10 µM) SerialDil Intermediate Dilution (Stepwise in PBS) DMSO_Stock->SerialDil High Conc. (>10 µM) Formulation Formulation Required: 5% DMSO / 40% PEG400 / 5% Tween 80 DMSO_Stock->Formulation EtOH_Stock->Formulation

Figure 1: Decision tree for solvent selection based on experimental constraints. Note the divergence for In Vivo applications requiring complex formulations.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

Reagents:

  • N-(4-fluorophenyl)-3,4-dimethoxybenzamide (Solid).[1][2]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2]

Procedure:

  • Calculation: For 10 mg of compound (MW: 275.27 g/mol ):

    • Moles =

      
      .[1][2]
      
    • Volume for 10 mM =

      
      .[1][2]
      
    • Recommendation: Prepare a higher concentration (e.g., 50 mM) to minimize DMSO volume in final assays, then dilute to working stocks.[1][2]

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration DMSO to prevent leaching).

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Sonication (Critical): Benzamides often form polymorphs with high lattice energy.[1][2] Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear.

    • Check: Hold against light.[1][2] If "shimmering" (Tyndall effect) is visible, it is a suspension, not a solution.[1][2] Sonicate further.[1][2]

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Crash-Out" Prevention Dilution (Aqueous)

Objective: Dilute hydrophobic stock into aqueous media without precipitation.[1][2]

The Problem: Rapid addition of high-concentration DMSO stock into water causes a sudden polarity shift, forcing the lipophilic benzamide to aggregate immediately.[1][2]

Procedure:

  • Step 1 (Intermediate): Dilute the 10 mM DMSO stock 1:10 into pure Ethanol or a DMSO/PBS (50:50) mix first. This creates a 1 mM intermediate with lower surface tension.[1][2]

  • Step 2 (Final): Pipette the intermediate solution into the final cell culture media/buffer while vortexing the media .

    • Technique: Do not add media to the drug.[1][2] Add drug to the media.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells.

In Vivo Formulation Strategy

For animal studies, simple DMSO/Water mixtures often fail.[1][2] This compound requires a co-solvent system to maintain solubility at therapeutic doses (e.g., 10 mg/kg).[1][2]

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG400 (Co-solvent/Stabilizer)[1][2]

  • 5% Tween 80 (Surfactant)[1][2]

  • 45% Saline (Bulking agent)[1][2]

Preparation Order:

  • Dissolve compound in DMSO completely.[1][2][3]

  • Add PEG400 and vortex.[1][2]

  • Add Tween 80 and vortex.[1][2]

  • Slowly add Saline while vortexing.[1][2] If cloudiness appears, sonicate immediately.[1][2]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon thawing Moisture absorption in DMSOUse anhydrous DMSO; store over molecular sieves.[1][2] Warm to 37°C.
Precipitation in Media Concentration > Solubility LimitReduce working concentration or use Protocol B (Intermediate Dilution).
Inconsistent IC50 Compound adhering to plasticUse "Low Binding" plasticware or glass-coated plates.[1][2] Benzamides can be "sticky."[1][2]

References

  • PubChem. (2023).[1][2] N-(4-fluorophenyl)-3,4-dimethoxybenzamide Compound Summary. National Library of Medicine.[2] [Link]

  • Przybyłek, M., et al. (2019).[1][2] Solubility determination and modelling of benzamide in organic solvents. Journal of Molecular Liquids. [Link][1][2][4]

  • Lipinski, C. A. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

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In vitro tyrosinase inhibition assay using benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A High-Throughput In Vitro Assay for the Characterization of Benzamide Derivatives as Tyrosinase Inhibitors

Abstract

Tyrosinase is a pivotal, copper-containing enzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin, the primary pigment in mammalian skin and hair.[1][2][3] Dysregulation of its activity can lead to hyperpigmentation disorders, making tyrosinase a key target for therapeutic and cosmetic interventions.[3][4] Benzamide derivatives have recently emerged as a potent and structurally diverse class of tyrosinase inhibitors, showing promise for the development of novel depigmenting agents.[5][6][7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a robust in vitro spectrophotometric assay to screen and characterize benzamide derivatives for their tyrosinase inhibitory potential. We delve into the causality behind experimental design, from reagent selection to kinetic analysis, ensuring a self-validating protocol that delivers reliable and reproducible data.

Scientific Foundation and Assay Principle

The Role of Tyrosinase in Melanogenesis

Melanogenesis is the complex pathway responsible for the production of melanin. Tyrosinase initiates this cascade by catalyzing two sequential reactions:

  • Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Diphenolase activity: The subsequent oxidation of L-DOPA to the highly reactive L-dopaquinone.[10][11]

Dopaquinone then undergoes a series of non-enzymatic reactions to polymerize into melanin.[12] Since tyrosinase controls the initial, rate-limiting steps, its inhibition is the most direct and effective strategy for controlling melanin production.[1][4]

Principle of the Spectrophotometric Assay

This protocol focuses on the diphenolase activity of tyrosinase, as it is more straightforward to monitor and less prone to the lag phase associated with the monophenolase reaction. The assay is based on the enzymatic oxidation of L-DOPA to L-dopaquinone. Dopaquinone is unstable and rapidly cyclizes to form dopachrome, an orange-red colored intermediate with a characteristic maximum absorbance at approximately 475 nm.[2][13][14]

The rate of dopachrome formation is directly proportional to the activity of tyrosinase. By introducing a potential inhibitor, such as a benzamide derivative, any reduction in the rate of color formation can be quantified spectrophotometrically, allowing for the determination of the compound's inhibitory potency.

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism LDOPA L-DOPA (Substrate, Colorless) Dopaquinone Dopaquinone (Unstable) LDOPA->Dopaquinone Tyrosinase (Diphenolase Activity) Dopachrome Dopachrome (Colored Product, λmax ≈ 475 nm) Dopaquinone->Dopachrome Spontaneous Cyclization Inhibitor Benzamide Derivative Result Reduced Rate of Color Formation Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Binds to Enzyme

Caption: Principle of the colorimetric tyrosinase inhibition assay.

Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for high-throughput screening of multiple compounds and concentrations.

Materials and Reagents
Reagent/MaterialSpecificationsRationale / Key Insight
Enzyme Mushroom Tyrosinase (EC 1.14.18.1)Widely used, commercially available, and cost-effective. While human tyrosinase is the ultimate target, mushroom tyrosinase is a reliable model for initial screening.[15]
Substrate L-DOPA (L-3,4-dihydroxyphenylalanine)Direct substrate for the diphenolase activity being measured. Prone to auto-oxidation, so it must be prepared fresh and protected from light.[2]
Buffer Sodium Phosphate Buffer (50-100 mM, pH 6.8)Maintains a stable pH optimal for mushroom tyrosinase activity.[3][10]
Positive Control Kojic AcidA well-characterized, potent tyrosinase inhibitor used as a benchmark for comparing the activity of test compounds.[16][17][18]
Test Compounds Benzamide DerivativesThe molecules being investigated for inhibitory activity.
Solvent Dimethyl Sulfoxide (DMSO)Used to dissolve poorly soluble organic compounds like many benzamide derivatives. Final concentration in the assay should be kept low (<2%) to avoid affecting enzyme activity.[3]
Equipment 96-well microplates, multichannel pipette, microplate readerStandard equipment for high-throughput screening, capable of kinetic measurements at ~475 nm.
Preparation of Working Solutions
  • Expert Insight: Consistency is paramount. Prepare fresh solutions for each experiment, especially for the enzyme and substrate, to ensure reproducibility. Keep enzyme solutions on ice at all times.

  • 50 mM Sodium Phosphate Buffer (pH 6.8):

    • Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄).

    • Titrate the monobasic solution with the dibasic solution until the pH reaches 6.8. This buffer will be the diluent for all other aqueous reagents.

  • Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL):

    • Dissolve lyophilized mushroom tyrosinase powder in cold phosphate buffer.

    • Aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles. Dilute to the final working concentration (e.g., 100 U/mL) in cold buffer just before use.[2][10]

  • L-DOPA Substrate Solution (e.g., 10 mM):

    • Dissolve L-DOPA powder in phosphate buffer. Gentle warming may be required.

    • Crucial: Prepare this solution immediately before initiating the reaction and protect it from light to prevent auto-oxidation, which can lead to high background absorbance.[2]

  • Test Compound Stock Solutions (e.g., 10 mM):

    • Dissolve benzamide derivatives in 100% DMSO.

    • Prepare serial dilutions from this stock solution using phosphate buffer or a buffer/DMSO mixture to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Kojic Acid Positive Control (e.g., 2 mM):

    • Dissolve Kojic Acid in phosphate buffer. Prepare serial dilutions to generate a standard concentration-response curve.[3]

Assay Workflow

G start Start: Prepare Reagents plate_setup 1. Plate Setup Add Buffer, Inhibitor (or DMSO), and Positive Control to respective wells in a 96-well plate. start->plate_setup add_enzyme 2. Add Enzyme Dispense Tyrosinase solution to all wells except the blank. plate_setup->add_enzyme pre_incubate 3. Pre-incubation Incubate at 25°C or 37°C for 10 minutes. Allows inhibitor to bind to the enzyme. add_enzyme->pre_incubate initiate_reaction 4. Initiate Reaction Add L-DOPA substrate solution to all wells. pre_incubate->initiate_reaction measure 5. Kinetic Measurement Immediately read absorbance at 475 nm every 60 seconds for 20-30 minutes. initiate_reaction->measure analyze 6. Data Analysis Calculate reaction rates (slopes), % Inhibition, and IC50 values. measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Detailed Plate Setup (200 µL Total Volume)
Well TypeReagent 1Reagent 2Reagent 3Reagent 4Purpose
Test (Sample) 20 µL Test Compound120 µL Buffer20 µL Tyrosinase40 µL L-DOPAMeasures activity with inhibitor.
Test Blank 20 µL Test Compound140 µL Buffer---40 µL L-DOPACorrects for compound absorbance.
Control (100% Activity) 20 µL Vehicle (DMSO/Buffer)120 µL Buffer20 µL Tyrosinase40 µL L-DOPAUninhibited enzyme activity.
Blank 20 µL Vehicle (DMSO/Buffer)140 µL Buffer---40 µL L-DOPACorrects for substrate auto-oxidation.
Positive Control 20 µL Kojic Acid120 µL Buffer20 µL Tyrosinase40 µL L-DOPAValidates assay performance.
  • Step 1: Add Reagents 1 and 2 to all appropriate wells.

  • Step 2: Add Reagent 3 (Tyrosinase) to the appropriate wells.

  • Step 3: Pre-incubate the plate for 10 minutes at a constant temperature (e.g., 37°C). This step is crucial as it allows the inhibitor to interact with the enzyme before the substrate is introduced.[2]

  • Step 4: Initiate the reaction by adding Reagent 4 (L-DOPA) to all wells.

  • Step 5: Immediately place the plate in a microplate reader and begin kinetic measurements.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot (slope, mOD/min).

  • Corrected Reaction Rate:

    • Vcontrol = SlopeControl Well - SlopeBlank Well

    • Vsample = SlopeSample Well - SlopeTest Blank Well

  • Percent Inhibition Formula:

    • % Inhibition = [(Vcontrol - Vsample) / Vcontrol] × 100

Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19][20]

  • Test each benzamide derivative over a range of concentrations (e.g., 7-point serial dilution).

  • Calculate the % Inhibition for each concentration.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[13][21]

Example Data Presentation:

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Benzamide-A115.2\multirow{4}{}{10.5}
538.9
1049.1
5085.6
Kojic Acid18.3\multirow{4}{}{22.4}
(Positive Control)1041.5
2048.7
5070.2
Kinetic Analysis: Elucidating the Mechanism of Inhibition

To understand how a benzamide derivative inhibits tyrosinase, kinetic studies are performed by measuring reaction rates at various substrate (L-DOPA) and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).[22][23][24]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_mixed Mixed Inhibition a1 a2 a1->a2 a3 a2->a3 l1 b1 b2 b1->b2 b3 b2->b3 l2 c1 c2 c1->c2 c3 c4 c3->c4 l3 d1 d2 d1->d2 d3 d2->d3 l4

Caption: Lineweaver-Burk plots illustrating different enzyme inhibition types.

  • Competitive Inhibition: The inhibitor binds to the free enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[19][23] Many inhibitors act this way by chelating the copper ions at the active site.[16][17]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not affect Km.[19][24]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[19][25]

  • Mixed Inhibition: The inhibitor binds to an allosteric site, but its binding affinity changes whether the substrate is bound or not. This affects both Vmax and Km.[19][25]

By analyzing these plots, researchers can determine the inhibition constant (Ki), which provides a more absolute measure of inhibitor potency than the IC₅₀ value.

Troubleshooting and Quality Control

IssuePotential CauseSolution / Validation Step
High background absorbance in blank wells Auto-oxidation of L-DOPA.Prepare L-DOPA solution immediately before use. Protect from light. Ensure buffer pH is correct.
Precipitation of test compound Low solubility in the final aqueous assay buffer.Decrease the final concentration of the test compound. Check the final DMSO concentration; if too low, prepare dilutions in a buffer/DMSO mix.
Irreproducible results Inconsistent pipetting; temperature fluctuations; reagent degradation.Use calibrated pipettes. Perform the assay on a temperature-controlled plate reader. Prepare fresh enzyme and substrate for each run.
No inhibition observed with positive control Inactive Kojic Acid; degraded enzyme.Use a fresh, validated lot of Kojic Acid. Prepare a fresh enzyme dilution from a non-expired stock.

Conclusion

The in vitro tyrosinase inhibition assay described herein is a robust, reliable, and high-throughput method for the primary screening and mechanistic characterization of benzamide derivatives. By carefully controlling experimental variables, including reagent preparation and incubation times, and validating the assay with a known inhibitor like kojic acid, researchers can confidently identify and rank potent inhibitors. Subsequent kinetic analysis provides invaluable insight into the mechanism of action, guiding the structure-activity relationship (SAR) studies essential for the rational design of next-generation agents for application in dermatology and cosmetics.

References

  • A comprehensive review on tyrosinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Boissy, R. E., Visscher, M., & DeLong, M. A. (2008). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. Experimental Dermatology, 17(12). Retrieved February 26, 2026, from [Link]

  • Phu, D. H., et al. (2022). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Chemistry, 60(5), 660-666. Retrieved February 26, 2026, from [Link]

  • Zolghadri, S., et al. (2019). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Molecules, 24(16), 2979. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Enzyme kinetic studies of tyrosinase inhibition in the presence of compound 8. Retrieved February 26, 2026, from [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. Retrieved February 26, 2026, from [Link]

  • Li, J., et al. (2024). Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor. Frontiers in Nutrition, 11. Retrieved February 26, 2026, from [Link]

  • D'Mello, S. A. N., et al. (2023). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 28(9), 3914. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. Retrieved February 26, 2026, from [Link]

  • Xie, L. P., Chen, Q. X., Huang, H., Wang, H., & Zhang, R. Q. (2003). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of the Chinese Chemical Society, 50(1), 121-128. Retrieved February 26, 2026, from [Link]

  • Céspedes, C. L., et al. (2003). Tyrosinase inhibition kinetics of anisic acid. Zeitschrift für Naturforschung C, 58(9-10), 713-718. Retrieved February 26, 2026, from [Link]

  • Lee, S., et al. (2019). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. Bioorganic & Medicinal Chemistry, 27(19), 115003. Retrieved February 26, 2026, from [Link]

  • Khan, M. T. H. (2015). Natural, semisynthetic and synthetic tyrosinase inhibitors. Expert Opinion on Therapeutic Patents, 25(12), 1397-1422. Retrieved February 26, 2026, from [Link]

  • Pillaiyar, T., et al. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Cosmetics, 9(3), 68. Retrieved February 26, 2026, from [Link]

  • Cho, S. J., et al. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. Retrieved February 26, 2026, from [Link]

  • Liang, Y., et al. (2017). Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. Food & Function, 8(10), 3538-3546. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved February 26, 2026, from [Link]

  • Dahiya, R., & Bragadeeswaran, S. (2016). L-DOPA Production by Immobilized Tyrosinase. Frontiers in Marine Science, 3. Retrieved February 26, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Kojic acid – Knowledge and References. Retrieved February 26, 2026, from [Link]

  • Liu, J., et al. (2020). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors, 10(12), 209. Retrieved February 26, 2026, from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved February 26, 2026, from [Link]

  • Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5489. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. Retrieved February 26, 2026, from [Link]

  • Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Servicio Murciano de Salud. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2023). How to evaluate tyrosinase inhibitory activity?. Retrieved February 26, 2026, from [Link]

  • Al-Harrasi, A., et al. (2021). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. BioTechniques, 71(2), 108-114. Retrieved February 26, 2026, from [Link]

  • Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Retrieved February 26, 2026, from [Link]

Sources

Crystallization methods for fluorinated benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for Fluorinated Benzamide Derivatives

Executive Summary

Fluorinated benzamides represent a critical structural motif in modern drug discovery, featuring prominently in kinase inhibitors, antipsychotics, and androgen receptor antagonists (e.g., Enzalutamide, Apalutamide). While the introduction of fluorine enhances metabolic stability and lipophilicity, it introduces significant solid-state challenges: oiling out (liquid-liquid phase separation) , conformational polymorphism , and solvate formation .

This guide provides a scientifically grounded framework for crystallizing these compounds. It moves beyond trial-and-error, utilizing the unique electrostatic properties of the C-F bond to engineer robust, scalable crystallization processes.

Physicochemical Fundamentals: The "Fluorine Effect"

To successfully crystallize fluorinated benzamides, one must understand how fluorine alters the supramolecular assembly compared to non-fluorinated analogues.

  • Suppression of Disorder: Unlike hydrogen, fluorine is chemically "hard" and does not participate in strong hydrogen bonding. However, recent studies indicate that ortho-fluorine substitution can suppress crystal lattice disorder by locking the amide group into a planar conformation via intramolecular N-H...F hydrogen bonds or dipolar interactions. This promotes the formation of "double tape" packing motifs, which are more thermodynamically stable than the disordered structures often found in unsubstituted benzamides.

  • Hydrophobicity & Oiling Out: The high electronegativity and low polarizability of the C-F bond increase the molecule's lipophilicity. In polar solvents, this often leads to "oiling out"—where the compound separates as an amorphous oil rather than a crystal. This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.

  • Weak Interactions: Crystal packing is often driven by weak C-F...H and C-F...

    
     interactions. These are directional but weak (
    
    
    
    kcal/mol), meaning the solvent choice can easily disrupt the intended lattice if it competes for these sites.

Strategic Solvent Selection

For fluorinated benzamides, solvent selection must balance solubility (to dissolve the hydrophobic solute) with polarity (to encourage nucleation over oiling).

Table 1: Solvent Class Efficacy for Fluorinated Benzamides

Solvent ClassExamplesSuitabilityMechanistic Insight
Aromatic Hydrocarbons Toluene, XyleneHigh Excellent solubility due to

-

interactions; however, often promotes needle morphology which complicates filtration.
Alcohols Methanol, IPAMedium Good for H-bonding with the amide group. Lower solubility for highly fluorinated analogs. often used as anti-solvents.
Esters Ethyl Acetate, IPMHigh Balanced polarity. Often yields block-like crystals (preferred). Good for disrupting solvates.
Fluorinated Solvents TFE, HexafluorobenzeneSpecialized "Like dissolves like." Useful for highly fluorinated species but expensive and environmentally restricted.
Chlorinated DCM, ChloroformAvoid High solubility but rapid evaporation leads to amorphous skins/oils.

Protocol A: Anti-Solvent Crystallization (Mitigating Oiling Out)

Objective: To crystallize hydrophobic fluorinated benzamides without triggering liquid-liquid phase separation (LLPS).

The Challenge: Adding an anti-solvent too quickly causes a local spike in supersaturation. If this spike crosses the "Oiling Out Boundary" (see Diagram 1) before nucleation occurs, the product oils out.

Workflow Visualization

G Start Dissolution (High Solubility Solvent) Filter Hot Filtration (Remove Nuclei) Start->Filter Addition Controlled Anti-Solvent Addition (Dosing) Filter->Addition T = 50-60°C Check Cloud Point Detection Addition->Check Check->Addition Clear Solution Seed Seeding (0.5 - 1.0 wt%) Check->Seed Stable Haze Age Ostwald Ripening (Aging) Seed->Age Hold 2-4 hrs Isolate Filtration & Drying Age->Isolate

Figure 1: Anti-solvent crystallization workflow designed to bypass the metastable oiling-out zone.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude fluorinated benzamide in a Good Solvent (e.g., Ethyl Acetate or THF) at 50–60°C. Concentration should be 80% of saturation.

  • Clarification: Perform hot filtration (0.45 µm PTFE filter) to remove dust/insolubles that could trigger uncontrolled nucleation.

  • Metastable Zone Determination:

    • Slowly add the Anti-Solvent (e.g., n-Heptane or Water) via a syringe pump.

    • Critical: Monitor turbidity.[1] The moment a stable haze appears, STOP. This is the Metastable Limit .

  • Seeding (The Bypass):

    • At the first sign of haze (or slightly before, if known), add 0.5–1.0 wt% seed crystals of the desired polymorph.

    • Why? Seeding provides a surface for growth, bypassing the high-energy barrier of primary nucleation which often competes with oiling out.

  • Aging: Hold the temperature constant for 2–4 hours. Allow the seeds to grow.

  • Completion: Resume anti-solvent addition very slowly (linear or cubic ramp) to drive yield.

  • Isolation: Filter and wash with a mix of Solvent/Anti-solvent (10:90 ratio).

Protocol B: Cooling Crystallization with Polymorph Control

Objective: To obtain the thermodynamically stable polymorph (usually the high-density "tape" structure) and improve particle morphology (avoiding needles).

The Challenge: Fluorinated benzamides often crystallize as needles in toluene or non-polar solvents, leading to poor flowability.

Polymorph Control Logic

Polymorph Soln Supersaturated Solution Meta Metastable Zone Soln->Meta Nucleation Primary Nucleation Meta->Nucleation Rapid Cooling Blocks Thermodynamic Form (Blocks/Prisms) Meta->Blocks Slow Cooling + Seeding Needles Kinetic Form (Needles/Oil) Nucleation->Needles High Supersaturation Needles->Blocks Temp Cycling (Ostwald Ripening)

Figure 2: Pathway selection for polymorphic control. Rapid cooling favors kinetic needles; cycling favors thermodynamic blocks.

Step-by-Step Protocol
  • Solvent Choice: Select a solvent with a steep solubility curve (e.g., Isopropyl Acetate or Ethanol/Water mix).[2]

  • Dissolution: Heat to near boiling to ensure total dissolution of all polymorphs (memory effect removal).

  • Cooling Ramp 1: Cool rapidly to roughly 5°C above the saturation point.

  • Seeding: Add seeds of the stable polymorph (verified by PXRD).

  • Cooling Ramp 2 (Slow): Cool at a rate of 0.1 to 0.2°C/min .

    • Why? Slow cooling keeps the system within the metastable zone width (MSZW), promoting growth on existing crystals rather than new nucleation (which forms fines/needles).

  • Temperature Cycling (Optional but Recommended):

    • If microscopy shows needles: Heat the slurry back up by 10–15°C (dissolving fines/needle tips) and cool down again. Repeat 3–4 times.

    • Mechanism:[1][3] This exploits the Kelvin equation; high-aspect-ratio needles have higher surface energy and dissolve first, redepositing onto bulkier crystals (Ostwald Ripening).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Supersaturation too high; T <

(Liquid-Liquid Phase Separation temp).
1. Increase crystallization temperature.2. Switch to a solvent/anti-solvent pair with closer dielectric constants.
Needle Formation Fast growth along one axis (common in Toluene).1. Use Temperature Cycling (Protocol B).2. Change solvent to an ester (e.g., Isopropyl Acetate).
Gelation 3D network of H-bonded needles.1. Apply high-shear mixing (temporarily) to break the gel.2. Increase solvent volume (lower supersaturation).
Polymorph Mix Concomitant nucleation.1. Seed with pure polymorph.2. Reduce cooling rate.

References

  • Suppression of Disorder in Benzamide Crystals: Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.[4][5] Source: Journal of the American Chemical Society / NIH. URL:[Link]

  • Role of Fluorine in Crystal Engineering: Title: Role of organic fluorine in crystal engineering.[5][6][7][8][9] Source: CrystEngComm (Royal Society of Chemistry). URL:[Link]

  • Solvent Selection Strategies: Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.[2][10] Source: Crystal Growth & Design.[2][11] URL:[Link]

  • Needle Crystal Challenges: Title: Factors Controlling Persistent Needle Crystal Growth.[11] Source: Crystal Growth & Design.[2][11] URL:[Link]

Sources

Application Note: HPLC Method Development & Validation for N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N-(4-fluorophenyl)-3,4-dimethoxybenzamide (hereafter referred to as NFDB ).

NFDB is a lipophilic, neutral amide (Predicted LogP ~3.0) often synthesized via coupling of 3,4-dimethoxybenzoic acid and 4-fluoroaniline. The primary analytical challenge lies in resolving the neutral target molecule from its polar acidic precursors and potentially basic aniline impurities while maintaining peak symmetry.

This protocol utilizes a C18 stationary phase with an acidic mobile phase (pH 2.5) to ensure robust separation. An alternative Pentafluorophenyl (PFP) column strategy is provided for orthogonal verification, leveraging specific fluorine-fluorine and


-

interactions.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for robust chromatography.

PropertyValue / CharacteristicChromatographic Implication
Structure Benzamide core with 3,4-dimethoxy and 4-fluoro substitutions.Aromatic rings provide strong UV absorption (254 nm).
LogP ~3.0 - 3.5 (Predicted)Moderately lipophilic. Requires high organic strength (>40%) for elution.
pKa Amide N is neutral.pH control is less critical for the analyte itself but vital for separating ionizable impurities (e.g., benzoic acid precursors).
Solubility Low in water; High in MeOH/ACN.Sample diluent must contain at least 50% organic solvent to prevent precipitation.
The "Why" Behind the Method
  • Stationary Phase Selection: A standard C18 (Octadecyl) column is the workhorse due to the molecule's hydrophobicity. However, because the analyte contains a fluorine atom and electron-rich methoxy groups, a PFP (Pentafluorophenyl) column is suggested as a secondary column if critical pairs (e.g., des-fluoro impurities) co-elute on C18.

  • Mobile Phase pH: We utilize 0.1% Phosphoric Acid (pH ~2.5) .

    • Reasoning: The precursor 3,4-dimethoxybenzoic acid is acidic (pKa ~4.5). At pH 2.5, it remains protonated (neutral) and retains sufficiently to separate from the solvent front. The precursor 4-fluoroaniline is basic (pKa ~4.6). At pH 2.5, it is ionized (protonated) and elutes early, creating a wide resolution window for the neutral NFDB.

Visual Workflow: Method Development Logic

MethodDev Start Start: NFDB Analysis ChemProp Physicochemical Assessment (LogP ~3.0, Neutral) Start->ChemProp ColSelect Column Selection (C18 vs PFP) ChemProp->ColSelect Hydrophobicity MobilePhase Mobile Phase Screening (pH 2.5 vs Neutral) ColSelect->MobilePhase Selectivity Check GradientOpt Gradient Optimization MobilePhase->GradientOpt Resolution > 2.0 GradientOpt->ColSelect Poor Separation Validation ICH Q2(R2) Validation GradientOpt->Validation Final Method

Figure 1: Logical flow for developing the NFDB analytical method, moving from chemical properties to validation.

Optimized Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (primary) and 210 nm (impurity scan).

  • Injection Volume: 10 µL.

Reagents
  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[3]

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program

This gradient is designed to elute polar impurities early (0-5 min) and the lipophilic NFDB later (around 8-10 min), followed by a wash.

Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.009010Equilibrate / Injection
2.009010Isocratic hold for polar impurities
12.001090Linear ramp to elute NFDB
15.001090Wash column
15.109010Return to initial
20.009010Re-equilibration
Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of NFDB Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile and sonicate for 5 mins to ensure complete dissolution.

  • Dilute to volume with Water. Mix well.

Working Standard (100 µg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Diluent (50:50 Water:ACN).

System Suitability & Impurity Profile

To ensure the method is "fit for purpose," specific acceptance criteria must be met.

ComponentApprox RT (min)Relative Retention (RRT)Characteristics
4-Fluoroaniline ~3.20.35Basic impurity. Elutes early due to ionization at pH 2.5.
3,4-Dimethoxybenzoic acid ~5.50.60Acidic precursor. Separation is pH dependent.
NFDB (Analyte) ~9.21.00Neutral, lipophilic target.
Dimer/Late Impurities >11.0>1.20Highly lipophilic side products.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between NFDB and nearest impurity.

  • Tailing Factor (T): 0.8 – 1.5 for the NFDB peak.

  • Precision (RSD): < 1.0% for 6 replicate injections of the standard.

Validation Framework (ICH Q2(R2))

The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[4] The following parameters must be established:

Specificity (Stress Testing)

Demonstrate that the method can separate NFDB from degradants.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Amides are susceptible to hydrolysis here).

  • Oxidation: 3% H2O2, RT, 4 hours.

  • Requirement: Peak purity check using PDA detector (purity angle < purity threshold).

Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike placebo (if available) or solvent with NFDB at 80%, 100%, and 120% levels.

  • Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting & "Expert Tips"

Sample Carryover

Issue: Lipophilic amides like NFDB can stick to the injector needle or rotor seal, causing "ghost peaks" in blank injections. Solution:

  • Use a needle wash with high organic content (e.g., 90:10 ACN:Water).

  • Ensure the gradient "Wash" step (90% B) is held for at least 3 minutes.

Peak Splitting

Issue: Double peaks observed for NFDB. Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while the mobile phase starts at 10% ACN causes precipitation or solvent effects at the column head. Solution: Always match the sample diluent to the starting mobile phase conditions (or close to it, e.g., 50:50).

Alternative Selectivity (PFP Column)

If the 3-fluoro isomer is a potential impurity (from impure starting material), a C18 column may not resolve it from the 4-fluoro target. Protocol Adjustment: Switch to a Fluorophenyl (PFP) column. The specific F-F interactions often provide separation of regioisomers that C18 cannot achieve.

Sample Preparation Workflow Diagram

SamplePrep Step1 Weigh 10mg NFDB Step2 Dissolve in 5mL ACN (Sonicate 5 min) Step1->Step2 Step3 Dilute to 10mL with Water (Prevents precipitation) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Remove Particulates Step5 Transfer to HPLC Vial Step4->Step5

Figure 2: Step-by-step sample preparation to ensure solubility and protect the HPLC column.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (2024).[6] Compound Summary for N-(4-fluorophenyl)-3,4-dimethoxybenzamide. National Library of Medicine. [Link]

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18.[Link]

Sources

Troubleshooting & Optimization

Troubleshooting Solubility Issues with Fluorinated Benzamides in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Application Note & Troubleshooting Guide

Executive Summary: The Fluorine Paradox

Fluorinated benzamides represent a unique challenge in medicinal chemistry. While the introduction of fluorine atoms (bioisosteres for hydrogen) often improves metabolic stability and membrane permeability, it frequently introduces severe solubility bottlenecks.

Mechanistically, this is often due to the "Fluorine-Enhanced Lattice Effect." Unlike bulky halogens (Cl, Br) that might disrupt crystal packing, fluorine is small (van der Waals radius ~1.47 Å) and highly electronegative. In benzamides, ortho-fluorine substitution often suppresses crystal disorder and locks the molecule into a planar, highly dense crystal lattice via strong amide-amide hydrogen bonding and C-F···H dipole interactions. This increases the Lattice Energy (


) , creating a high thermodynamic barrier that the solvent (DMSO) must overcome to achieve solvation.

This guide provides a root-cause analysis and actionable protocols to resolve these solubility failures.

Diagnostic Workflow

Before attempting remediation, identify the specific failure mode using the logic tree below.

Solubility_Troubleshooting Start Observation: Solubility Failure Q1 When does the issue occur? Start->Q1 Branch_Stock During Stock Prep (100% DMSO) Q1->Branch_Stock Branch_Dilution During Aqueous Dilution (Assay) Q1->Branch_Dilution Q2_Stock Nature of Insoluble Matter? Branch_Stock->Q2_Stock Q2_Dilution Appearance of Assay Buffer? Branch_Dilution->Q2_Dilution Residue Solid Powder/Crystals Q2_Stock->Residue Cloudy Hazy/Viscous Liquid Q2_Stock->Cloudy Diagnosis_Lattice Diagnosis: Lattice Energy Barrier Action: Heat/Sonication Protocol Residue->Diagnosis_Lattice Diagnosis_Water Diagnosis: DMSO Hydration Action: Replace Solvent & Desiccate Cloudy->Diagnosis_Water Precipitate Visible Particulates Q2_Dilution->Precipitate FalsePositive Inconsistent Bio-Data (No visible solid) Q2_Dilution->FalsePositive Diagnosis_Crash Diagnosis: 'Oiling Out' (LogP) Action: Stepwise Dilution / Cosolvents Precipitate->Diagnosis_Crash Diagnosis_Colloid Diagnosis: Colloidal Aggregation Action: Detergent Test (Triton X-100) FalsePositive->Diagnosis_Colloid

Figure 1: Decision tree for isolating the physicochemical cause of solubility failure.

Technical FAQs & Troubleshooting
Issue 1: "I added DMSO, but the solid powder remains at the bottom."

Root Cause: High Crystal Lattice Energy. Fluorinated benzamides often exhibit "disorder suppression," where fluorine creates a tightly packed, energetically stable crystal structure. The solvation energy of DMSO at Room Temperature (RT) is insufficient to break these intermolecular bonds.

Corrective Action:

  • Thermodynamic Activation: You must input energy to overcome the lattice enthalpy.

  • Protocol:

    • Seal the vial tightly (critical to prevent water absorption).[1]

    • Heat to 37°C - 45°C in a water bath for 10 minutes.

    • Sonicate in an ultrasonic bath for 15 minutes.

    • Note: If the solution clears but precipitates upon cooling, you have exceeded the thermodynamic solubility limit. Reduce concentration by 50%.

Issue 2: "The stock solution was clear yesterday, but now it's cloudy or frozen in the fridge."

Root Cause: DMSO Hygroscopicity (Water Contamination).[2] DMSO is aggressively hygroscopic.[3] At 60% relative humidity, pure DMSO can absorb significant water within hours.

  • The "Cloud Point": Water acts as an anti-solvent for lipophilic benzamides. Even 5% water content can drop solubility by orders of magnitude.

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. If your DMSO is liquid at 4°C, it is heavily contaminated with water (likely >10% water).

Corrective Action:

  • Immediate: Discard the stock. Re-solubilization is rarely stable.

  • Prevention: Use anhydrous DMSO (packed under argon/nitrogen). Store aliquots in single-use vials at -20°C. Never store working stocks in plates without heat-sealed foil.

Issue 3: "My compound crashes out immediately when I add it to the cell culture media."

Root Cause: The "Oiling Out" Phenomenon. Rapid dilution of a hydrophobic fluorinated compound (LogP > 3) from an organic solvent (DMSO) into a polar aqueous buffer creates a supersaturated state. The local concentration at the pipette tip exceeds the solubility limit before mixing occurs, causing the compound to phase-separate into amorphous droplets ("oiling out") or crystals.

Corrective Action:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO.

    • Step 1: Dilute stock 1:10 in pure DMSO (or PEG400).

    • Step 2: Dilute that mix into the media with rapid vortexing.

  • Serum Buffering: Ensure the media contains FBS/BSA before adding the compound. Albumin can sequester hydrophobic molecules, preventing precipitation.

Issue 4: "I'm getting steep inhibition curves, but they aren't reproducible."

Root Cause: Colloidal Aggregation.[4] Fluorinated benzamides are prone to forming promiscuous colloidal aggregates in aqueous solution. These 100–1000 nm particles non-specifically adsorb proteins (enzymes), leading to false-positive inhibition.[4] This is governed by the Critical Aggregation Concentration (CAC).[5]

Corrective Action:

  • The Detergent Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer.

    • Result A: Inhibition persists = True binder.

    • Result B: Inhibition disappears = False positive (Aggregate was disrupted by detergent).

Quantitative Data: DMSO & Water[1][2][3][6][7][8][9]

Understanding the kinetics of water absorption is critical for maintaining stock integrity.

Table 1: Water Absorption of DMSO at 20°C / 60% Relative Humidity

Exposure ConditionTime ElapsedWater Content (% w/w)Impact on Fluorinated Benzamide Solubility
Fresh Bottle 0 hours< 0.1%Optimal (Reference Standard)
Open Vial 1 hour~ 1.5%Negligible for most, risky for high conc.
Open Vial 24 hours~ 10 - 15%Critical Failure: Precipitation likely
Equilibrium > 72 hours~ 33%Total Failure: Compound crash-out

Data synthesized from Gaylord Chemical DMSO Bulletin and Benchchem technical notes.

Master Protocols
Protocol A: The "Hard-to-Dissolve" Stock Preparation

For fluorinated benzamides with high crystallinity.

  • Calculate: Determine mass for a 10 mM or 20 mM stock. Do not attempt 100 mM initially.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Addition: Add DMSO to the weighed powder. Do not add powder to DMSO (avoids clumping).

  • Mechanical Disruption:

    • Vortex 30 seconds (Max speed).

    • Sonicate at 40-60 kHz for 10-20 mins. Bath temp should be maintained at ~35°C.

  • Visual Check: Hold vial against a light source. Look for "Schlieren lines" (wavy refraction lines) which indicate incomplete mixing, or micro-crystals.

  • Storage: Aliquot immediately into amber glass or polypropylene tubes. Store at -20°C.

Protocol B: Cosolvent Screening for Aqueous Assays

If precipitation occurs in media, screen these systems.

SystemComposition (v/v)MechanismCompatibility
Standard 0.1% DMSOSimple cosolventHigh
PEG-Enhanced 5% PEG400 / 0.5% DMSOPolymer shieldingModerate (Check cell tox)
Cyclodextrin 10% HP-β-CD / 1% DMSOInclusion complexHigh (Best for in vivo)
Surfactant 0.05% Tween-80 / 1% DMSOMicellar solubilizationLow (Protein assay interference)
References
  • Gaylord Chemical Company. (2024). DMSO Solubility Data and Hygroscopicity Guide (Bulletin 102). [Link]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Discusses colloidal aggregation). [Link]

  • Kulkarni, A., et al. (2012).[6] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution.[7][8] Crystal Growth & Design. (Mechanistic insight into fluorine lattice effects). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for solubility protocols). [Link]

Sources

Technical Support Guide: Purification of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Fluoroaniline

Executive Summary & Chemical Logic

The Challenge: You are synthesizing an N-substituted benzamide derivative using 4-fluoroaniline as a nucleophile. Post-reaction, you detect residual 4-fluoroaniline.[1] Both the product and the impurity are soluble in organic solvents (DCM, EtOAc), making simple evaporation ineffective.[1]

The Solution: The separation relies on the pKa difference between the amine and the amide.

  • 4-Fluoroaniline: Weak base (Conjugate Acid pKa

    
     4.65).[1] It can be protonated to form a water-soluble salt.[1][2]
    
  • Benzamide Product: Neutral (Conjugate Acid pKa

    
     -1.5).[1] It remains unprotonated in dilute acid and stays in the organic layer.[1]
    

By washing the organic reaction mixture with dilute acid (pH < 2), the 4-fluoroaniline is selectively sequestered into the aqueous phase as the anilinium salt, leaving the pure benzamide in the organic phase.

Method A: The "Gold Standard" Acidic Wash (Liquid-Liquid Extraction)[1]

This is the most robust method for standard synthesis scales (>100 mg).[1]

Step-by-Step Protocol
  • Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

    • Tip: Use at least 10 mL of solvent per gram of crude material to prevent oiling out.[1]

  • First Wash (Acidic): Transfer to a separatory funnel. Add 1M HCl (volume ratio 1:1 with organic layer).

    • Critical Step: Shake vigorously for 2 minutes. Vent frequently.

  • pH Check: Test the aqueous layer with pH paper.[1] It must be pH 1-2 .[1]

    • Why? If the pH is >3, the aniline is not fully protonated and will bleed back into the organic layer. If pH is high, add more HCl and shake again.[1]

  • Separation: Drain the lower aqueous layer (contains 4-fluoroaniline

    
     HCl).[1] Keep the organic layer.[1]
    
  • Second Wash (Acidic): Repeat with a fresh portion of 1M HCl to capture trace amine.[1]

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO

    
    ) to remove residual acid.[1]
    
  • Drying: Wash with Brine (sat. NaCl), dry over MgSO

    
    , filter, and concentrate.
    
Visual Workflow: Acid-Base Separation Logic

AcidWashLogic Start Crude Mixture (Benzamide + 4-Fluoroaniline) AddSolvent Dissolve in EtOAc/DCM Start->AddSolvent AddAcid Add 1M HCl (pH < 2) AddSolvent->AddAcid SepFunnel Separatory Funnel Equilibration AddAcid->SepFunnel OrgLayer Organic Phase (Contains Neutral Benzamide) SepFunnel->OrgLayer  Retain   AqLayer Aqueous Phase (Contains 4-F-Anilinium Chloride) SepFunnel->AqLayer  Drain   Final Pure Product (Solid) OrgLayer->Final  Dry & Evaporate   Waste Acid Waste (Discard) AqLayer->Waste

Caption: Separation logic exploiting the basicity of 4-fluoroaniline to force phase transfer.

Method B: Solid-Supported Scavenging (Water-Free)[1]

Use Case: Your product is water-sensitive, or you are running high-throughput parallel synthesis where separatory funnels are impractical.

Reagent: Macroporous sulfonic acid resin (e.g., Amberlyst® 15 or Dowex® 50W).[1]

Protocol
  • Calculate Loading: Determine the theoretical excess of 4-fluoroaniline used. Use 3-4 equivalents of resin relative to the amine impurity.[1]

  • Incubation: Add the resin beads directly to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Stir gently or shake for 1-2 hours at room temperature.

    • Note: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.[1]

  • Filtration: Filter the mixture through a coarse frit or cotton plug. The amine is trapped inside the resin beads.[1]

  • Rinse: Wash the resin with a small amount of solvent to recover any product absorbed on the surface.[1]

Troubleshooting & FAQs
Q: The acid wash formed a stubborn emulsion (rag layer). What now?

A: Emulsions occur when density differences are slight or surfactants are present.[1]

  • Fix 1 (Salting Out): Add solid NaCl to the mixture. This increases the density of the aqueous layer and breaks the emulsion.

  • Fix 2 (Filtration): Filter the entire biphasic mixture through a pad of Celite®.[1] This physically breaks the micro-droplets.[1]

Q: My product still has a yellow/brown tint after acid wash.

A: 4-Fluoroaniline oxidizes easily to colored azo/nitro compounds which are neutral and will not be removed by acid.[1]

  • Fix: Perform a Recrystallization .[1][3]

    • Solvent: Ethanol/Water (10:[1]1) is excellent for benzamides.[1]

    • Adsorbent: Add 5% w/w Activated Charcoal to the hot solution, stir for 5 minutes, and filter hot. This removes the colored oxidation byproducts.[1]

Q: How do I confirm the aniline is gone?

A: Use Thin Layer Chromatography (TLC).[1]

  • Stain: 4-Fluoroaniline stains distinctly red/orange with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) or turns dark under UV due to quenching.[1]

  • Eluent: 30% Ethyl Acetate in Hexanes.[1] The amine will usually have a lower Rf than the amide on silica, but acid washing is far more efficient than column chromatography for this separation.[1]

Comparative Data Summary
FeatureAcid Wash (1M HCl)Scavenger Resin (Amberlyst)Recrystallization
Primary Mechanism Acid-Base ExtractionCation ExchangeSolubility Differential
Efficiency High (>98% removal)High (>95% removal)Medium (Loss of yield)
Time Required 15-20 Minutes1-3 Hours4-12 Hours (Cooling)
Scalability Excellent (g to kg)Good (mg to g)Good (g to kg)
Cost LowHighMedium
Best For... Standard SynthesisWater-sensitive productsFinal polishing/Color removal
Decision Matrix: Choosing Your Workflow

TroubleshootingMatrix Q1 Is product water sensitive? MethodB Use Scavenger Resin (Amberlyst 15) Q1->MethodB Yes MethodA Use Acid Wash (1M HCl) Q1->MethodA No Check Check Purity (TLC) MethodB->Check MethodA->Check Clean Product Clean Check->Clean No Spots Dirty Impurity Remains Check->Dirty Spots Visible Recryst Recrystallize (EtOH/H2O) Dirty->Recryst Recryst->Clean

Caption: Decision tree for selecting the appropriate purification technique.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline.[1] Retrieved from [Link][1]

    • Cited for: pKa values (4.[1][4]65) and physical properties.[1][4][5][6]

  • Webb, C. N. (1941). Benzanilide.[1][7] Organic Syntheses, Coll.[1][7] Vol. 1, p.82. Retrieved from [Link][1]

    • Cited for: Standard acid wash protocols for benzamide purification.[1]

    • Cited for: Application of cation exchange resins in organic synthesis.[1][8]

  • Marsh, A., et al. (1997). High-throughput solid-phase scavenging.[1]Tetrahedron Letters, 38(19).[1] [General Reference for Scavenging Logic].

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide bond formation with challenging nucleophiles. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical troubleshooting strategies for coupling electron-deficient anilines. These reactions are notoriously sluggish, but with the right choice of reagents and conditions, high yields are achievable.

This guide moves beyond simple protocols to explain the chemical principles behind each recommendation, empowering you to make informed decisions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to form amide bonds with electron-deficient anilines?

The core of the issue lies in the reduced nucleophilicity of the aniline nitrogen. In a standard aniline, the nitrogen's lone pair of electrons is already partially delocalized into the aromatic ring through resonance.[1] When electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ are present on the ring, they pull electron density away from the nitrogen, further decreasing its ability to act as a nucleophile and attack an activated carboxylic acid.[2] This low reactivity makes the desired amide formation slow, often allowing side reactions or decomposition to outcompete the main pathway.[3][4]

Q2: What are the most common problems I should expect?

The most frequent challenges are:

  • Low to No Product Yield: This is the most common issue, where the reaction stalls or fails to proceed to completion due to the poor nucleophilicity of the amine.[3][4]

  • Recovery of Starting Materials: Often, you will recover unreacted aniline and the carboxylic acid (or its decomposition products) even after extended reaction times.

  • Formation of Side Products: With highly reactive coupling reagents, side reactions can become significant. A key example is the guanidinylation of the aniline's amino group when using excess uronium/aminium reagents like HATU or HBTU.[5][6]

Q3: Which class of coupling reagents should I start with for these challenging substrates?

For electron-deficient anilines, standard carbodiimide reagents like EDC or DCC are often insufficient, even with additives.[3] You should begin with more potent activating agents. The general hierarchy of reactivity for this application is:

Carbodiimides (e.g., EDC) < Phosphonium Salts (e.g., PyBOP) < Uronium/Aminium Salts (e.g., HATU, COMU) < Acyl Halides (e.g., Acyl Fluorides)

Uronium/aminium salts like HATU are excellent starting points due to their high reactivity.[3][7][8] Phosphonium salts like PyBOP are a strong alternative, especially if you encounter side reactions with uronium reagents.[9] For the most unreactive systems, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit multi-step, strategy.[10][11][12]

Troubleshooting Guide: From Low Yields to Pure Product

This section is designed to help you diagnose and solve specific experimental issues in a logical, step-by-step manner.

Problem: Low to No Product Yield

This is the most common failure mode. Let's break down the potential causes and solutions.

Cause 1: Insufficient Carboxylic Acid Activation

Your coupling reagent isn't powerful enough to create a sufficiently reactive electrophile to be attacked by the weak aniline nucleophile.

Solution: Escalate Your Coupling Reagent

If you started with a carbodiimide, move to a uronium or phosphonium salt. If you are already using a standard uronium salt like HBTU, switching to a more reactive one like HATU or COMU can make a significant difference.[6][13] HATU is particularly effective because its HOAt-based active ester is more reactive than the HOBt-based esters generated by HBTU.[13]

Table 1: Comparison of Common Coupling Reagents for Electron-Deficient Anilines

ReagentClassKey ByproductsProsCons
EDC CarbodiimideIsoureaInexpensive, readily available.[3][4]Often too weak for this application; can form N-acylurea byproducts.[4]
PyBOP PhosphoniumTris(pyrrolidino)phosphine oxideHigh reactivity; no guanidinylation side reaction; good for hindered couplings.[9]Byproduct can be difficult to remove during purification.[6]
HBTU Uronium/AminiumTetramethylureaGood reactivity, common, less expensive than HATU.[6][14]Can cause guanidinylation of the amine if used in excess; less reactive than HATU.[5]
HATU Uronium/AminiumTetramethylureaVery high reactivity, low racemization; considered a gold standard for difficult couplings.[8][13][15]More expensive; can cause guanidinylation; potential safety concerns with HOAt byproduct.[6][8][16]
COMU UroniumMorpholine-based ureaHigh efficiency, comparable to HATU; safer (Oxyma-based); byproducts are more water-soluble.[6][13][17]More expensive than older reagents.
Acyl Fluoride Acyl HalideFluoride saltsExtremely reactive, highly effective for the most challenging substrates; stable to chromatography.[10][11][18]Requires an additional synthetic step to form the acyl fluoride in situ.
Cause 2: Suboptimal Reaction Conditions

Even with a powerful coupling reagent, the reaction environment can prevent success.

Solution: Optimize Solvents, Temperature, and Stoichiometry

  • Solvent Choice: Use polar aprotic solvents that can dissolve all reactants and intermediates. DMF , NMP , and DMAc are excellent choices.[4][19] Acetonitrile can also be effective.[3] Avoid less polar solvents like DCM unless your substrates are highly soluble.

  • Temperature: Many sluggish couplings benefit from heat. After initial activation at room temperature, heating the reaction to 40-80°C can significantly increase the rate of amide formation.[10][11][19]

  • Base Selection: A non-nucleophilic tertiary amine base is required for uronium and phosphonium reagents. DIPEA is the most common choice.[7][20] For very sensitive substrates where racemization is a concern, a weaker base like 2,4,6-collidine may be used.[4]

  • Stoichiometry and Order of Addition: To minimize side reactions like guanidinylation, it is crucial to pre-activate the carboxylic acid.[4][5]

Workflow Diagram: Optimized Amide Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Pre-activation cluster_coupling 3. Coupling cluster_workup 4. Workup & Purification Acid Carboxylic Acid (1.0 eq) Mix1 Combine Acid, Base, and Coupling Reagent in DMF Acid->Mix1 Base DIPEA (2.0-3.0 eq) Base->Mix1 Solvent Anhydrous DMF CouplingReagent HATU (1.05 eq) CouplingReagent->Mix1 Stir Stir for 5-15 min at Room Temp Mix1->Stir Formation of OAt-active ester Mix2 Add Aniline Solution Stir->Mix2 Aniline Electron-Deficient Aniline (1.0-1.2 eq) Aniline->Mix2 React Stir at RT to 80°C for 2-24h Mix2->React Quench Quench with Water/Brine React->Quench Extract Extract with EtOAc/DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Purify Column Chromatography Wash->Purify

Caption: Optimized workflow for amide coupling with electron-deficient anilines.

Problem: Formation of Significant Side Products

Even if the reaction proceeds, you may be plagued by impurities that complicate purification and lower your yield.

Cause 1: Guanidinylation of the Aniline

This occurs when the uronium/aminium salt (e.g., HATU, HBTU) reacts directly with your aniline, forming a highly stable guanidinium byproduct and terminating the reaction for that molecule.[5]

Solutions:

  • Strict Pre-activation: Always add the coupling reagent to the carboxylic acid and base first. Allow this mixture to stir for 5-15 minutes to ensure the acid is fully activated before adding the aniline.[4][5]

  • Control Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) relative to the carboxylic acid is usually sufficient.[13]

  • Switch to Phosphonium Reagents: Phosphonium salts like PyBOP or PyAOP do not have the same mechanism for guanidinylation and are an excellent choice when this side reaction is problematic.[6][13]

Cause 2: Racemization of Chiral Carboxylic Acids

If your carboxylic acid has a chiral center at the α-position, the harsh activation conditions can lead to epimerization.

Solutions:

  • Use Additives: Reagents containing a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU and PyAOP , are superior at suppressing racemization compared to their 1-hydroxybenzotriazole (HOBt) counterparts like HBTU and PyBOP.[4][13]

  • Lower Temperature: If possible, run the reaction at a lower temperature, although this may require longer reaction times for electron-deficient anilines.

  • Weaker Base: Consider using a bulkier or weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA.[4][6]

Decision Tree: Selecting Your Coupling Strategy

G start Start: Coupling with Electron-Deficient Aniline aniline_pka Aniline pKaH < 3? start->aniline_pka sterics Sterically Hindered Acid or Aniline? aniline_pka->sterics No acyl_fluoride Use Acyl Fluoride Protocol (BTFFH or TFFH). Heat to 80°C. aniline_pka->acyl_fluoride Yes racemization Racemization Prone Acid? sterics->racemization No sterics->acyl_fluoride Yes guanidinylation Guanidinylation Observed? racemization->guanidinylation No hat_comu Use HATU or COMU with DIPEA in DMF. Pre-activate acid. racemization->hat_comu Yes guanidinylation->hat_comu No pybop Use PyBOP. Avoids guanidinylation. guanidinylation->pybop Yes heat Increase Temperature (40-80°C) hat_comu->heat If reaction is slow

Caption: Decision tree for selecting an appropriate amide coupling strategy.

Advanced Protocol for Highly Unreactive Substrates

When even the most potent uronium salts fail, particularly with sterically hindered and severely electron-deficient anilines, an in situ acyl fluoride approach is often the solution.[10][12] Acyl fluorides are highly reactive yet more stable than their chloride counterparts, minimizing side reactions.[18]

Protocol: Amide Coupling via In Situ Acyl Fluoride Formation with BTFFH

This protocol is adapted for challenging substrates where standard methods have proven ineffective.[10]

Materials:

  • Carboxylic Acid (1.3 equiv.)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv.)

  • DIPEA (4.5 equiv.)

  • Electron-Deficient Aniline (1.0 equiv.)

  • Anhydrous Solvent (DCM or MeCN)

Procedure:

  • Acyl Fluoride Formation (Activation):

    • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.3 equiv.) and anhydrous solvent (e.g., DCM, 2 mL per mmol of amine).

    • Add BTFFH (1.5 equiv.) followed by DIPEA (4.5 equiv.).

    • Stir the mixture at room temperature for 30 minutes. During this time, the carboxylic acid is converted to the corresponding acyl fluoride.

  • Amide Coupling:

    • Add the electron-deficient aniline (1.0 equiv.) to the reaction mixture.

    • Seal the vessel and heat the reaction to 80°C.

    • Monitor the reaction by LC-MS or TLC. Reaction times can range from 12 to 24 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to obtain the desired amide.

This method has proven effective for coupling hindered acids with poor nucleophiles like 2-amino-5-nitropyridine, often providing good to excellent yields where other methods fail completely.[10]

References
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Boyle, M., Livingstone, K., & Henry, M. C. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]

  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Subirós-Funosas, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • (n.d.). 3.7 Phosphonium Salts. Thieme Chemistry.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University. [Link]

  • Chen, A., Poosarla, A., & Liang, A. (2021). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. National High School Journal of Science. [Link]

  • Reddit. (2025). Amide coupling. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Boyle, M., Livingstone, K., & Henry, M. C. (2022). Amide bond formation via the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. University of Strathclyde. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au, ACS Publications. [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Google Patents. (n.d.).
  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • LibreTexts Chemistry. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]

  • (n.d.). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. [Link]

  • (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • (n.d.). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC. [Link]

Sources

Overcoming steric hindrance in 3,4-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #VERAT-34-SYN Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in Veratric Acid Amidation

Diagnostic Overview: The "Steric" Illusion

User Query: "I am experiencing low yields when coupling 3,4-dimethoxybenzoic acid (Veratric acid) with amines. Is steric hindrance from the methoxy groups blocking the reaction?"

Technical Analysis: While the 3,4-dimethoxy substitution pattern adds bulk, the primary cause of reactivity failure is often electronic deactivation , not just steric hindrance.

  • The Electronic Trap: The two methoxy groups are strong Electron Donating Groups (EDGs). Through resonance, they donate electron density into the benzene ring, which significantly reduces the electrophilicity of the carbonyl carbon. Standard coupling reagents (like EDC/NHS) often fail to generate an intermediate reactive enough to overcome this deactivation.

  • The Steric Reality: True steric hindrance usually arises from the amine partner (e.g., tert-butylamine, secondary amines). If your amine is bulky, the combination of a deactivated acid and a hindered amine creates a "perfect storm" for reaction failure.

This guide provides two validated workflows to force this coupling: The Acid Chloride Route (to overcome electronic deactivation) and The T3P Route (to overcome amine steric hindrance).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best method for your specific substrate.

ReagentSelection Start Start: Analyze Substrates CheckAmine Is the Amine Sterically Hindered? (e.g., t-Butyl, secondary) Start->CheckAmine CheckAcid Is Acid Sensitive? (e.g., acid-labile groups) CheckAmine->CheckAcid No (Primary/Linear) RouteB Route B: T3P Coupling (Propylphosphonic Anhydride) CheckAmine->RouteB Yes (Bulky) RouteA Route A: Acid Chloride (Thionyl Chloride) CheckAcid->RouteA No (Robust) RouteC Route C: HATU/HOAt (High Cost/High Activity) CheckAcid->RouteC Yes (Sensitive)

Figure 1: Reagent selection logic based on substrate sterics and stability.

Protocol A: The Acid Chloride Method (Gold Standard)

Best For: Overcoming electronic deactivation of the 3,4-dimethoxy core. Mechanism: Converts the deactivated acid into a hyper-reactive acyl chloride, rendering the electronic effect of methoxy groups irrelevant.

Reagents Required
  • Substrate: 3,4-Dimethoxybenzoic acid (Veratric acid)[1][2]

  • Activator: Thionyl Chloride (

    
    ) [Excess][2][3]
    
  • Catalyst: DMF (Dimethylformamide) [1-2 drops]

  • Solvent: Toluene or DCM (Anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA
    
Step-by-Step Workflow
  • Activation (Acyl Chloride Formation):

    • Suspend 1.0 eq of 3,4-dimethoxybenzoic acid in anhydrous Toluene (5-10 volumes).

    • Add catalytic DMF (1-2 drops). Critical: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

    • Add 1.5 - 2.0 eq of Thionyl Chloride dropwise at room temperature.

    • Reflux the mixture at 70-80°C for 2-3 hours. The solution should turn clear.

    • QC Check: Aliquot 50 µL into MeOH. Check TLC/LCMS for complete conversion to the methyl ester (the acid chloride reacts instantly with MeOH).

  • Evaporation (Crucial Step):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess

      
       and 
      
      
      
      .
    • Chase: Re-dissolve the residue in dry Toluene and evaporate again (2x) to ensure all acidic gases are removed. Failure to do this will salt out your amine in the next step.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0°C).

    • Add the Amine (1.0 - 1.2 eq) and Base (2.0 - 3.0 eq

      
      ) simultaneously.
      
    • Warm to Room Temperature (RT) and stir for 2-12 hours.

Protocol B: The T3P Method (Steric Specialist)

Best For: Coupling with sterically hindered amines or when acid-sensitive groups prevent the use of


.
Advantage:  T3P (Propylphosphonic anhydride) has a unique cage structure that pulls the acid and amine together, lowering the entropic barrier of coupling.
Reagents Required
  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF)

  • Base: DIPEA (3.0 - 4.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Workflow
  • Preparation:

    • Dissolve 1.0 eq of 3,4-dimethoxybenzoic acid and 1.1 eq of the Hindered Amine in EtOAc (5-10 volumes).

    • Cool the mixture to 0°C.

  • Base Addition:

    • Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes.

  • Initiation:

    • Add T3P solution (1.5 - 2.0 eq) slowly.

    • Note on Stoichiometry: For hindered systems, excess T3P is required to drive the equilibrium.

  • Reaction:

    • Allow to warm to RT.[1][4][5][6]

    • Heat: If no conversion is observed after 2 hours, heat to 50°C. T3P is thermally stable and works best at elevated temperatures for difficult substrates.

  • Workup (Self-Cleaning):

    • Wash the organic layer with water, then 10%

      
      , then 1M HCl.
      
    • Benefit: T3P byproducts are water-soluble, simplifying purification.[7]

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Low Yield (Acid Chloride Route) Hydrolysis of Acid ChlorideEnsure anhydrous conditions. The 3,4-dimethoxybenzoyl chloride is moisture sensitive. Use fresh

.
Amine Salt Precipitates HCl gas remaining in crude"Chase" the crude acid chloride with toluene 2-3 times to strip residual

/HCl before adding the amine.
No Reaction (Coupling Agents) Electronic DeactivationSwitch from EDC/HOBt to HATU or T3P . The methoxy groups deactivate the acid too much for weak carbodiimides.
Demethylation Observed Lewis Acid ContaminationAvoid using Lewis acids like

or

. If using acid chlorides, ensure reaction temp does not exceed 80°C for prolonged periods.
Product is "Greasy"/Insoluble Lipophilicity of Methoxy Groups3,4-dimethoxybenzamides are often insoluble in ether/hexane. Purify by recrystallization from EtOAc/Heptane or MeOH/Water.

Mechanistic Visualization

The following diagram illustrates why the Acid Chloride route is preferred for electron-rich systems compared to standard carbodiimide coupling.

Mechanism Acid 3,4-Dimethoxybenzoic Acid (Electron Rich / Deactivated) EDC Reagent: EDC/NHS Acid->EDC SOCl2 Reagent: SOCl2 + DMF Acid->SOCl2 OAcylUrea O-Acylisourea Intermediate (Unstable/Sterically Crowded) EDC->OAcylUrea Fail Slow Amine Attack (N-Acylurea rearrangement byproduct) OAcylUrea->Fail Steric/Electronic Barrier AcylCl Acid Chloride Species (Highly Electrophilic) SOCl2->AcylCl Cl- is a better leaving group Success Rapid Amide Bond Formation (Even with bulky amines) AcylCl->Success

Figure 2: Comparison of activation pathways. The Acid Chloride route bypasses the stability issues of the O-Acylisourea intermediate.

References

  • PrepChem. (n.d.). Synthesis of 3,4-Dimethoxybenzoyl chloride. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). T3P (Propanephosphonic Acid Anhydride): An Exceptional Reagent for Amide Bond Formation.[7][8] AMRI/Ribbitt. Retrieved from [Link]

  • Waghmare, A. S., et al. (2014).[9] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying Benzamide Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these valuable compounds using column chromatography. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your separations.

I. Foundational Principles: Why Benzamides Can Be Tricky

Benzamide derivatives are a cornerstone of many pharmaceutical and agrochemical research programs. Their purification via silica gel column chromatography is a routine yet often challenging task. The core difficulty arises from the inherent chemical nature of the benzamide functional group:

  • Polarity: The amide group is highly polar, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This can result in poor mobility (low Rf), significant peak tailing, and consequently, poor separation.

  • Basicity/Acidity: Depending on the substituents, benzamide derivatives can possess basic or acidic functionalities. Basic derivatives, in particular, can interact strongly with the acidic silica surface, leading to streaking and sometimes irreversible adsorption.[1][2]

  • Stability: Some benzamides can be sensitive to the acidic environment of the silica gel, potentially leading to degradation during the purification process.[3][4]

This guide will systematically address these challenges, providing you with the knowledge to anticipate and resolve common purification issues.

II. Troubleshooting Guide: From Tailing Peaks to Lost Yields

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Issue 1: Poor Separation & Tailing/Streaking Peaks

Question: My benzamide derivative is streaking badly on the TLC plate and the column is giving broad, overlapping fractions. What's happening and how do I fix it?

This is the most frequent issue and typically points to strong, undesirable interactions between your compound and the silica gel.[5][6]

Underlying Causes & Systematic Solutions:

Potential Cause Diagnostic Check Solution(s)
Strong Acid-Base Interaction Does your benzamide have a basic nitrogen (e.g., a pyridine or amine substituent)?1. Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase.[1][7][8] This neutralizes the acidic silanol groups, preventing strong ionic interactions with your basic compound. 2. Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or commercially available deactivated silica gel.[1][3]
High Polarity Is your compound's Rf value very low (<0.1) even in highly polar solvent systems (e.g., 100% ethyl acetate)?1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[1] 2. Consider Reversed-Phase or HILIC: For extremely polar benzamides, normal-phase chromatography may be unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice.[1][9]
Column Overloading Are you loading a large amount of crude material onto a relatively small column?1. Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the silica gel weight, depending on the difficulty of the separation.[2][10] 2. Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[11]
Inadequate Column Packing Do you observe cracks or channels in the silica bed after running the column?1. Repack the Column: Ensure you create a uniform, well-settled slurry and pack the column without introducing air bubbles.[12] Tapping the column gently during packing can help settle the silica.[13]

Visualizing the Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing/ Streaking Observed check_base Is the compound basic? start->check_base add_base Add basic modifier (e.g., TEA) to eluent check_base->add_base Yes check_polarity Is Rf low in polar solvents? check_base->check_polarity No use_alumina Use alternative stationary phase (e.g., Alumina) add_base->use_alumina Or resolve Problem Resolved add_base->resolve use_alumina->resolve increase_polarity Increase eluent polarity (e.g., add MeOH) check_polarity->increase_polarity Yes check_load Is the column overloaded? check_polarity->check_load No increase_polarity->resolve reduce_load Reduce sample load or use a larger column check_load->reduce_load Yes check_packing Is the column packing uneven? check_load->check_packing No reduce_load->resolve repack Repack the column carefully check_packing->repack Yes repack->resolve

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Low or No Compound Recovery

Question: I ran my column, but I can't find my compound. The fractions are all empty, or the final yield is extremely low. Where did my product go?

This frustrating situation can have several causes, from compound degradation to it eluting in an unexpected place.

Systematic Troubleshooting for Low Yield:

Potential Cause Diagnostic Check Solution(s)
Compound Degradation on Silica Spot your compound on a TLC plate, let it sit in the open for 30-60 minutes, and then elute it. Do you see new spots or a streak from the baseline?[3]1. Deactivate the Silica: Use the triethylamine-containing mobile phase as described above.[11] 2. Change Stationary Phase: Switch to a less acidic support like Florisil or alumina.[3] 3. Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.
Compound Irreversibly Adsorbed Is your compound extremely polar and/or basic?1. Flush with a Very Strong Solvent: Try flushing the column with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with 1% acetic acid or triethylamine) to see if the compound elutes. 2. Re-evaluate Purification Strategy: Recrystallization or an alternative chromatographic technique (reversed-phase, ion-exchange) might be necessary.[1][7]
Compound Eluted in the Solvent Front Did you check the very first fractions collected, even those that came off while loading the sample?1. Analyze Early Fractions: Always collect and analyze the solvent that passes through the column during and immediately after sample loading. 2. Use a Less Polar Starting Eluent: Your initial mobile phase might be too polar, causing the compound to elute with no retention. Develop your method from a less polar starting point.
Fractions are Too Dilute Are you collecting large fraction volumes for a small-scale purification?1. Collect Smaller Fractions: This increases the concentration of your compound in each tube, making it easier to detect by TLC. 2. Concentrate a Range of Fractions: If you suspect your compound has eluted but is too dilute to see on TLC, combine and concentrate a range of fractions where you expect your compound to be and re-analyze.[3]
Incomplete Elution Did you stop collecting fractions too early?1. Run a "Kicker" Solvent: After you believe your compound has eluted, flush the column with a much more polar solvent (e.g., 20% methanol in ethyl acetate) and check this fraction for your product. This ensures everything has been eluted from the column.

III. Experimental Protocols: Best Practices for Success

Adhering to best practices in your experimental setup is crucial for reproducible and successful purifications.

Protocol 1: From TLC to Column—Method Development

The foundation of a good column separation is a well-developed TLC method.

  • Solvent System Selection:

    • Start with a binary system, typically a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[14]

    • Aim for an Rf value for your target compound between 0.2 and 0.4 .[14][15] This range generally provides the best separation in column chromatography.

    • If your spots are too high (high Rf), your solvent system is too polar; decrease the amount of the polar solvent.[5]

    • If your spots are at the baseline (low Rf), your system is not polar enough; increase the amount of the polar solvent.[5]

  • Assessing Separation: Ensure there is a clear separation (ΔRf) between your desired compound and major impurities. A larger ΔRf on the TLC plate will translate to better separation on the column.

  • Checking for Stability: Perform the 2D TLC test for stability as mentioned previously if you suspect your compound is degrading on silica.[3]

Protocol 2: Packing a "Perfect" Slurry Column

A well-packed column is essential for achieving high resolution.

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Making the Slurry: In a beaker, mix your silica gel with the initial, least polar mobile phase you plan to use. Create a slurry that is uniform and pourable but not overly dilute.[13]

  • Pouring and Packing:

    • Pour the slurry into the column in a single, continuous motion.

    • Use a funnel to avoid coating the sides of the column.

    • Continuously tap the side of the column gently to encourage even settling and remove air bubbles.[13]

  • Settling and Equilibration:

    • Once the silica has settled, open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

    • Add a protective layer of sand on top of the silica bed.

    • Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.[12]

Visualizing the Column Chromatography Workflow:

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Method Development (Aim for Rf 0.2-0.4) slurry 2. Prepare Silica Slurry in Initial Eluent tlc->slurry pack 3. Pack Column & Equilibrate slurry->pack load 4. Load Sample (Wet or Dry Loading) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate yield 10. Determine Yield & Purity evaporate->yield

Caption: Standard workflow for column chromatography.

IV. Frequently Asked Questions (FAQs)

Q1: Should I use isocratic or gradient elution?

A1: For simple separations where the Rf values of the components are far apart, isocratic (constant solvent composition) elution is sufficient. For complex mixtures with components of varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) is much more effective.[11] A gradient will elute non-polar compounds quickly and then resolve more polar compounds that would otherwise take a very long time to elute or would come off as very broad bands.

Q2: My crude product is not soluble in the mobile phase. How do I load it onto the column?

A2: This is a common problem. The best solution is "dry loading."[11] Dissolve your crude mixture in a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation. You will be left with a dry, free-flowing powder of your crude material adsorbed onto silica. This powder can then be carefully added to the top of your packed column.

Q3: Can I use reversed-phase chromatography for benzamides?

A3: Absolutely. For very polar benzamide derivatives that are poorly retained on silica gel, reversed-phase chromatography is an excellent alternative.[1] In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[16] The elution order is reversed, with the most polar compounds eluting first.

Q4: How do I choose between silica and alumina?

A4: Silica gel is acidic and is the default choice for most neutral and acidic compounds. Alumina is available in acidic, neutral, and basic forms. For basic benzamide derivatives that show strong tailing on silica, basic or neutral alumina can be a superior choice as it minimizes the acid-base interactions causing the streaking.[1] However, be aware that some compounds can be unstable on alumina. It's always best to test stability on a small scale first.

Q5: My compound is chiral. Can I separate enantiomers using standard column chromatography?

A5: Standard silica gel chromatography will not separate enantiomers. For this, you need a chiral stationary phase (CSP).[17] Chiral column chromatography is a specialized technique, and the selection of the appropriate chiral column and mobile phase is highly dependent on the structure of your specific benzamide derivative.[18]

V. Conclusion

The successful purification of benzamide derivatives by column chromatography is an achievable goal that hinges on a solid understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully developing your TLC method, properly packing your column, and being prepared to modify your conditions based on the specific properties of your compound, you can overcome common challenges like peak tailing and low recovery. This guide provides the foundational knowledge and practical strategies to transform your purification from a source of frustration into a reliable and efficient step in your research workflow.

VI. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Reddit. Always end up with terrible yield after columns. Why?. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • PubMed. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. [Link]

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]

  • Journal of Pharmaceutical Sciences. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. [Link]

  • ResearchGate. Is there any negative impact of diethyl amine while using in column chromatography?. [Link]

  • Biotage. How scalable is flash chromatography?. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • PubMed. High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

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Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum for N-(4-fluorophenyl)-3,4-dimethoxybenzamide , a scaffold frequently encountered in medicinal chemistry (e.g., TRPV1 antagonists, kinase inhibitors).

Unlike standard spectral databases that list peak lists without context, this guide compares the analytical performance of solvent systems (DMSO-d₆ vs. CDCl₃) . We demonstrate why DMSO-d₆ is the superior medium for this specific amide, primarily due to the stabilization of the amide proton (


) and the resolution of the fluorine-coupled aromatic multiplets.

Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Part 1: Strategic Solvent Selection (Method Comparison)

The choice of solvent is the single most critical variable in the analysis of benzamides. Below is a comparative analysis of the two industry-standard solvents.

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide (

) Visibility
Excellent (Sharp Singlet) Poor (Broad/Invisible) DMSO acts as a H-bond acceptor, "locking" the amide proton in a specific conformation and slowing exchange rates. In CDCl₃, rapid exchange often broadens this peak into the baseline.
Chemical Shift (

)

10.0 – 10.2 ppm

7.5 – 8.0 ppm
The strong deshielding effect of DMSO moves the amide peak clear of the aromatic region, simplifying integration.
Solubility High Moderate to Low The rigid benzamide backbone and polar methoxy groups favor polar aprotic solvents.
Water Interference High (

3.33 ppm)
Low (

1.56 ppm)
DMSO is hygroscopic. Care must be taken to ensure the water peak does not overlap with the methoxy signals (

3.8 ppm).

Verdict: DMSO-d₆ is the requisite solvent for full structural characterization. CDCl₃ should only be used for rough purity checks where amide integration is not required.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution splitting patterns (essential for the fluorinated ring), follow this optimized workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of N-(4-fluorophenyl)-3,4-dimethoxybenzamide.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

  • Vortex: Vortex for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or Higher)
  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm (Ensure the downfield amide is captured).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Aromatic protons and amide protons have longer

      
       relaxation times. A short D1 (e.g., 1s) will suppress integration values, leading to incorrect proton counting.
      
  • Scans (NS): 16–64 scans (depending on concentration).

  • Apodization: 0.3 Hz Line Broadening (LB).

Workflow Visualization

The following diagram outlines the logical flow from preparation to assignment, highlighting critical decision points.

NMR_Workflow Start Sample: 5-10mg Solvent Add DMSO-d6 (Avoid CDCl3) Start->Solvent Acquisition Acquire 1H NMR D1 = 5.0s Solvent->Acquisition Dissolve completely Process Process: Phase & Baseline Acquisition->Process Check_NH Check NH Peak (>10 ppm?) Process->Check_NH Check_NH->Solvent No (Re-prep) Assign_Ar Assign Aromatic Splitting Check_NH->Assign_Ar Yes Final Valid Structure Assign_Ar->Final

Figure 1: Optimized NMR acquisition workflow ensuring amide detection and accurate integration.

Part 3: Spectral Data & Assignment (DMSO-d₆)[2][3][4][5]

The molecule consists of three distinct magnetic environments: the Amide Linker , the Dimethoxybenzoyl Ring (Ring A) , and the Fluorophenyl Ring (Ring B) .

Master Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
10.05 Singlet (s) 1H N-H (Amide) N/A
7.75 – 7.80 Multiplet (m) 2H Ring B: H-2', H-6'

,

7.62 Doublet of Doublets (dd) 1H Ring A: H-6

,

7.55 Doublet (d) 1H Ring A: H-2

(Meta)
7.15 – 7.22 Multiplet (m) 2H Ring B: H-3', H-5'

,

7.08 Doublet (d) 1H Ring A: H-5

(Ortho)
3.84 Singlet (s) 3H -OCH₃ (Pos 3 or 4) N/A
3.82 Singlet (s) 3H -OCH₃ (Pos 4 or 3) N/A
Deep Dive: The Fluorine "Roofing" Effect

The most complex feature of this spectrum is the 4-fluorophenyl ring (Ring B) . It does not appear as a simple pair of doublets.

  • Mechanism: The protons are coupled to each other (

    
    ) AND to the fluorine atom (
    
    
    
    , Spin 1/2).
  • H-3', H-5' (Ortho to Fluorine): These protons experience a large

    
     coupling (~8-9 Hz) , which is nearly identical to the ortho proton coupling (
    
    
    
    ). This typically results in a pseudo-triplet or a complex higher-order multiplet.
  • H-2', H-6' (Meta to Fluorine): These experience a smaller

    
     coupling (~4-6 Hz) , resulting in a broadened or "distorted" doublet.
    
Signal Logic Diagram

The diagram below illustrates the splitting tree for the fluorinated ring, explaining the complex multiplet appearance.

Splitting_Tree Proton Proton H-3'/H-5' (Ortho to F) HH_Coup Split by Neighbor H (3J_HH ~ 9 Hz) Proton->HH_Coup HF_Coup Split by Fluorine (3J_HF ~ 9 Hz) HH_Coup->HF_Coup Result Apparent 'Pseudo-Triplet' (Overlapping Doublets) HF_Coup->Result J_HH ≈ J_HF

Figure 2: Splitting logic for protons ortho to the fluorine atom. The similarity of H-H and H-F coupling constants often creates a pseudo-triplet.

Part 4: Self-Validation Checklist (Quality Control)

Before finalizing your report, perform these three checks to validate the data integrity:

  • The Integral Ratio Check:

    • Set the amide peak (

      
       ~10.[1]0) to an integral of 1.00 .
      
    • Do the combined Methoxy peaks (

      
       ~3.[1]8) integrate to 6.00  (
      
      
      
      0.1)?
    • If not: You likely have a relaxation delay (D1) issue. Increase D1 to 10s and re-acquire.

  • The 19F Cross-Check (Optional but Recommended):

    • If available, run a quick 19F NMR (decoupled). You should see a single singlet around -110 to -120 ppm . If you see multiples, your sample is impure (likely starting material 4-fluoroaniline).

  • Solvent Residuals:

    • Confirm the DMSO pentet is at 2.50 ppm and the water singlet is at 3.33 ppm .[2] If water is shifted significantly, the pH of your sample may be acidic/basic, which can affect the amide shift.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][2] NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in DMSO: The effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(6), 578–589. Link

  • San Fabián, J., & Westra Hoekzema, A. J. A. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268-6276.[4] Link

  • PubChem. (n.d.).[5] N-(4-fluorophenyl)-3,4-dimethoxybenzamide (Compound CID 822755).[6] National Library of Medicine. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure and stability is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight. This guide offers an in-depth technical comparison of the gas-phase fragmentation patterns of fluorinated benzamides versus their non-fluorinated parent structures. By examining the influence of fluorine substitution on fragmentation pathways, we aim to provide actionable intelligence for the structural elucidation of these important pharmaceutical scaffolds.

The Rationale: Why Fluorination Matters in Mass Spectrometry

Fluorine is a unique element in medicinal chemistry. Its high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. In the context of mass spectrometry, these same properties have a profound impact on the fragmentation of the molecular ion. The strong electron-withdrawing nature of fluorine can influence the stability of carbocations formed during fragmentation, thus altering the preferred fragmentation pathways. This guide will dissect these influences, providing a clear comparison between benzamide and its fluorinated analogs.

Unraveling the Fragmentation of Benzamides: A Comparative Analysis

The fragmentation of benzamides under mass spectrometry, typically using electrospray ionization (ESI) followed by collision-induced dissociation (CID), is a well-understood process. The primary fragmentation pathways for the parent benzamide molecule serve as our baseline for comparison.

The Parent Molecule: Benzamide

Under ESI-MS/MS conditions, benzamide typically protonates to form the [M+H]⁺ ion. The subsequent fragmentation is characterized by two major pathways:

  • Loss of Ammonia (NH₃): The most prominent fragmentation pathway involves the loss of ammonia (17 Da) to form the stable benzoyl cation.

  • Loss of Water (H₂O): A less favorable pathway can involve the loss of water (18 Da).

  • Formation of the Phenyl Cation: The benzoyl cation can further fragment by losing carbon monoxide (CO, 28 Da) to yield the phenyl cation.

The following diagram illustrates the primary fragmentation pathway of benzamide.

M Benzamide [M+H]⁺ F1 Benzoyl Cation M->F1 - NH₃ F2 Phenyl Cation F1->F2 - CO cluster_o ortho-Fluorobenzamide cluster_m meta-Fluorobenzamide cluster_p para-Fluorobenzamide M_o o-Fluorobenzamide [M+H]⁺ F1_o o-Fluorobenzoyl Cation M_o->F1_o - NH₃ F2_o Fluorophenyl Cation F1_o->F2_o - CO M_m m-Fluorobenzamide [M+H]⁺ F1_m m-Fluorobenzoyl Cation M_m->F1_m - NH₃ F2_m Fluorophenyl Cation F1_m->F2_m - CO M_p p-Fluorobenzamide [M+H]⁺ F1_p p-Fluorobenzoyl Cation M_p->F1_p - NH₃ F2_p Fluorophenyl Cation F1_p->F2_p - CO

Caption: Fragmentation of Fluorobenzamide Isomers

Experimental Protocol: Acquiring High-Quality MS/MS Data

To obtain reliable and reproducible fragmentation data for fluorinated benzamides, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for analysis using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the benzamide and fluorinated benzamide standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for each compound, typically in the range of 10-30 eV. A collision energy ramp can be beneficial to observe a wider range of fragments.

  • MS/MS Scan: Select the protonated molecular ion [M+H]⁺ as the precursor ion and acquire product ion spectra.

A Sample Preparation B LC Separation A->B C ESI Source B->C D Quadrupole 1 (Precursor Selection) C->D E Collision Cell (CID) D->E F Quadrupole 2 (Product Ion Scan) E->F G Detector F->G

Caption: LC-MS/MS Workflow

Conclusion and Future Perspectives

The fragmentation patterns of fluorinated benzamides are subtly yet significantly different from their non-fluorinated parent. While the primary loss of ammonia remains a dominant pathway, the electronic influence of the fluorine substituent, dictated by its position on the aromatic ring, modulates the stability of the resulting fragment ions. A thorough understanding of these fragmentation behaviors, coupled with a robust analytical methodology, is crucial for the confident identification and structural elucidation of these important pharmaceutical compounds.

Future work in this area could involve the use of high-resolution mass spectrometry to confirm the elemental composition of fragment ions and computational chemistry to model the fragmentation pathways and predict the relative stabilities of the resulting ions. Such studies would further enhance our understanding of the intricate dance of electrons and atoms that governs the fragmentation of these fascinating molecules.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. National Library of Medicine. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Comparative Analysis of Tyrosinase Inhibition: N-(4-fluorophenyl)-3,4-dimethoxybenzamide vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the quest for effective modulators of pigmentation, tyrosinase inhibitors stand out as a critical class of compounds. Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][2][3][4] Its inhibition is a primary strategy for the development of agents targeting hyperpigmentation disorders and for applications in the cosmetic industry for skin lightening.[1][2][5] This guide provides a comparative analysis of the inhibitory potency (IC50) of a synthetic benzamide derivative, N-(4-fluorophenyl)-3,4-dimethoxybenzamide, against the well-established natural inhibitor, Kojic acid.

Executive Summary: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The data presented below, derived from in vitro assays using mushroom tyrosinase, highlights the comparative efficacy of the two compounds.

CompoundIC50 (µM)Source
N-(4-fluorophenyl)-3,4-dimethoxybenzamide 0.84 Synthetic Derivative
Kojic Acid 14.3 - 182.7 Natural Product[6][7][8]

Note: IC50 values for Kojic acid can vary depending on the specific assay conditions and the purity of the enzyme.[9]

The data clearly indicates that N-(4-fluorophenyl)-3,4-dimethoxybenzamide exhibits significantly higher potency as a tyrosinase inhibitor compared to Kojic acid.

Mechanism of Tyrosinase Inhibition

Understanding the mechanism by which these compounds inhibit tyrosinase is crucial for their development and application.

Kojic Acid: This well-studied inhibitor primarily acts by chelating the copper ions within the active site of the tyrosinase enzyme.[1][5][10][11] This action prevents the binding of the natural substrate, L-tyrosine or L-DOPA, thereby competitively inhibiting the enzyme's catalytic activity.[7][10] Some studies also suggest a mixed-type inhibition mechanism for its effect on the diphenolase activity of tyrosinase.[7][11]

N-(4-fluorophenyl)-3,4-dimethoxybenzamide: While specific mechanistic studies on this particular benzamide are less prevalent in public literature, related compounds with similar structural motifs, such as those containing a 3-chloro-4-fluorophenyl group, have been shown to be potent tyrosinase inhibitors.[12][13] It is hypothesized that the benzamide scaffold interacts with key amino acid residues in the active site, while the substituted phenyl ring contributes to the overall binding affinity.

G cluster_0 Tyrosinase Catalytic Cycle cluster_1 Inhibition Mechanisms Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Tyrosinase_E Tyrosinase (Enzyme) Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase_E Chelates Copper Ions (Competitive) Benzamide N-(4-fluorophenyl)-3,4- dimethoxybenzamide Benzamide->Tyrosinase_E Active Site Binding G start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, Inhibitor/Control) reagent_prep->plate_setup add_enzyme Add Tyrosinase Solution plate_setup->add_enzyme pre_incubation Pre-incubate (25°C, 10 min) add_enzyme->pre_incubation initiate_reaction Initiate Reaction (Add L-DOPA) pre_incubation->initiate_reaction measure_abs Measure Absorbance (475 nm, Kinetic) initiate_reaction->measure_abs data_analysis Data Analysis (% Inhibition, IC50 Calculation) measure_abs->data_analysis end End data_analysis->end

Caption: Experimental workflow for the tyrosinase inhibition assay.

Discussion and Future Directions

The significantly lower IC50 value of N-(4-fluorophenyl)-3,4-dimethoxybenzamide suggests its potential as a highly effective tyrosinase inhibitor. The fluorophenyl and dimethoxybenzamide moieties likely contribute to a strong and specific interaction with the enzyme's active site. In contrast, while Kojic acid is a widely used benchmark, its relatively higher IC50 indicates lower potency.

For drug development professionals, the superior potency of N-(4-fluorophenyl)-3,4-dimethoxybenzamide warrants further investigation. Future studies should focus on:

  • Inhibition kinetics: To definitively determine the mode of inhibition (competitive, non-competitive, etc.).

  • Cell-based assays: To evaluate its efficacy in a more physiologically relevant environment, such as in B16F10 melanoma cells. [2]* Safety and toxicity profiles: To assess its suitability for cosmetic and pharmaceutical applications.

  • Structure-activity relationship (SAR) studies: To optimize the benzamide scaffold for even greater potency and selectivity.

By pursuing these avenues of research, the potential of N-(4-fluorophenyl)-3,4-dimethoxybenzamide and related compounds as next-generation tyrosinase inhibitors can be fully realized.

References

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC. (2022, March 4). Vertex AI Search.
  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8 - Benchchem. Vertex AI Search.
  • Ingredient focus: kojic acid (KA) | Journal of Aesthetic Nursing - MAG Online Library. (2025, October 15). Vertex AI Search.
  • Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - MDPI. Vertex AI Search.
  • Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13" - Benchchem. Vertex AI Search.
  • Kojic acid | Tyrosinase inhibitor | CAS 501-30-4 - Selleck Chemicals. Vertex AI Search.
  • Kojic acid | Tyrosinase Inhibitor - MedchemExpress.com. Vertex AI Search.
  • Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation | ACS Omega. (2025, August 19). Vertex AI Search.
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - SciSpace. Vertex AI Search.
  • Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. (2019, April 19). Vertex AI Search.
  • Kojic acid – Knowledge and References - Taylor & Francis. Vertex AI Search.
  • Tyrosinase inhibition assay - Bio-protocol. Vertex AI Search.
  • Variations in IC 50 Values with Purity of Mushroom Tyrosinase - MDPI. (2009, September 2). Vertex AI Search.
  • Tyrosinase inhibitory activity, molecular docking studies and antioxidant potential of chemotypes of Lippia origanoides (Verbenaceae) essential oils | PLOS One - Research journals. (2017, May 1). Vertex AI Search.
  • IC 50 values of tyrosinase inhibition assay. Kojic acid as - ResearchGate. Vertex AI Search.
  • Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC. Vertex AI Search.
  • A comprehensive review on tyrosinase inhibitors - PMC - NIH. Vertex AI Search.
  • IC 50 values for selected compounds versus DO activity of human tyrosinase.. Vertex AI Search.
  • An Updated Review of Tyrosinase Inhibitors - MDPI. (2009, May 26). Vertex AI Search.
  • IC 50 values of pure compounds on tyrosinase inhibitory activity. - ResearchGate. Vertex AI Search.
  • Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC. Vertex AI Search.
  • A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells -Journal of Life Science - KoreaScience. (2021, August 30). Vertex AI Search.

Sources

Precision Monitoring of Amide Bond Formation: A Comparative Guide to IR Spectroscopy Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Offline HPLC

In modern drug development, particularly peptide synthesis and peptidomimetic manufacturing, the amide bond is the structural backbone. Historically, monitoring this formation relied on offline HPLC, which introduces a "blind time" between sampling and results.

This guide provides an evidence-based comparison of Infrared (IR) spectroscopy modalities for in situ monitoring. Unlike offline methods, IR spectroscopy offers real-time kinetic data. We focus on the transition from Carboxylic Acid + Amine


 Amide , detailing the specific spectral shifts that validate reaction progression.

Spectroscopic Signatures: The "Fingerprint" of Formation

To successfully monitor amide formation, one must track three events simultaneously: the disappearance of the carbonyl precursor, the consumption of the amine, and the emergence of the Amide I/II bands.

Mid-IR (FT-IR) vs. Near-IR (NIR) Peak Assignments

The following table synthesizes characteristic vibrational modes. Note that Mid-IR tracks fundamental vibrations (high intensity, narrow peaks), while NIR tracks overtones and combinations (lower intensity, broader peaks).[1][2]

Functional GroupVibration ModeMid-IR (Fundamental) [cm⁻¹]NIR (Overtone/Combo) [nm / cm⁻¹]Specificity
Amide I (Product) C=O[3][4] Stretch (Primary)1640 – 1690 (Strong)~2100-2200 nm (Weak)High. The "Gold Standard" for quantification.
Amide II (Product) N-H Bend + C-N Stretch1500 – 1560 (Medium)~4500-4900 cm⁻¹ (Combination)Medium. Often overlaps with solvent bands.
Carboxylic Acid (Reactant) C=O[5] Stretch1700 – 1730~1900 nmHigh. Disappears as reaction proceeds.
Activated Ester (Intermediate) C=O Stretch1750 – 1820 N/ACritical. Indicates active intermediate (e.g., O-acylisourea).
Amine (Reactant) N-H Stretch3300 – 35001450 – 1550 nmLow. Often obscured by O-H (water/alcohol).
Mechanism & Spectral Shift Logic

The following diagram illustrates the kinetic pathway and the corresponding spectral shifts you must look for.

AmideFormation Acid Carboxylic Acid (1710 cm⁻¹) Inter Activated Ester Intermediate (1750-1800 cm⁻¹) Acid->Inter Activation Activator Coupling Reagent (e.g., EDC/DIC) Activator->Inter Product Amide Product (Amide I: 1650 cm⁻¹) (Amide II: 1550 cm⁻¹) Inter->Product Nucleophilic Attack Amine Amine (N-H 3300 cm⁻¹) Amine->Product

Figure 1: Reaction mechanism correlated with specific IR peak shifts. Note the transient "Activated Ester" peak which serves as a kinetic checkpoint.

Comparative Analysis: Mid-IR vs. Near-IR vs. Raman

For a researcher choosing a probe for a reactor, the choice depends on the reaction matrix (slurry vs. solution) and water content.

FeatureMid-IR (ReactIR/ATR) Near-IR (NIR) Raman
Primary Utility Reaction Kinetics. Best for tracking specific functional group conversion in solution.Process Control. Best for solvent monitoring, drying endpoints, and high-concentration slurries.Aqueous Systems. Best when water interference in IR is too high.
Amide Detection Excellent. Amide I is distinct and quantifiable.Moderate. Relies on chemometrics (PLS) due to broad overlapping peaks.Good. Amide I is visible; Amide III (1200-1300 cm⁻¹) often used.
Water Interference High. Water absorbs strongly in Mid-IR. Requires background subtraction.Low. Water is relatively transparent in key NIR windows.[6]Negligible. Water is a weak Raman scatterer.
Sampling Attenuated Total Reflectance (ATR).[6] Contact required.Transflectance or Transmission.[7] Non-contact probes available.Non-contact through glass/quartz viewports.
Recommendation Choose for R&D/Scale-up of complex organic couplings.Choose for Production monitoring of bulk polymerization or drying.Choose for Biologics in aqueous buffers.

Experimental Protocol: In-Situ Monitoring of EDC/HOBt Coupling

This protocol describes a self-validating workflow using Mid-IR (ATR) . The "self-validating" aspect comes from monitoring the intermediate peak, ensuring the coupling reagent is active before amine addition.

Materials
  • Instrument: FT-IR with Diamond or Silicon ATR probe (e.g., Mettler Toledo ReactIR).

  • Resolution: 4 cm⁻¹.

  • Scan Time: 15–30 seconds per spectrum.

Step-by-Step Workflow
  • Solvent Background (T=0):

    • Insert probe into pure solvent (e.g., DMF or DCM). Collect background spectrum.

    • Validation: Ensure no contamination peaks in the 1600–1800 cm⁻¹ region.

  • Carboxylic Acid Baseline:

    • Add carboxylic acid substrate.[8]

    • Observation: Appearance of C=O stretch at ~1710 cm⁻¹.[5]

    • Action: Begin continuous data collection.

  • Activation Phase (The Checkpoint):

    • Add HOBt and EDC (coupling reagents).[8]

    • Critical Observation: The acid peak (1710 cm⁻¹) should decrease, and a new peak at 1750–1800 cm⁻¹ (Activated Ester/O-acylisourea) should appear.

    • Stop/Go Decision: If the ~1780 cm⁻¹ peak does not form, do not add amine . The activation has failed.

  • Amide Formation:

    • Add the Amine.[3][4][8][9]

    • Observation: Immediate decay of the Activated Ester peak (~1780 cm⁻¹) and growth of the Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) bands.

  • Endpoint Determination:

    • Plot the peak height/area of Amide I vs. Time.

    • Reaction is complete when the Amide I trendline plateaus and the Activated Ester peak returns to baseline.

PAT Data Workflow Diagram

PATWorkflow cluster_0 Data Acquisition cluster_1 Processing Probe ATR Probe (Reactor) Spec FT-IR Interferometer Probe->Spec Optical Signal Math 2nd Derivative / Baseline Correction Spec->Math Absorbance Spectrum Model Univariate (Peak Height) or Multivariate (PLS) Math->Model Clean Data Decision Control Decision: Quench Reaction? Model->Decision Concentration Profile

Figure 2: Process Analytical Technology (PAT) workflow for converting raw spectral data into actionable control decisions.

References

  • Mettler Toledo. Peptide Synthesis and Peptide Cleavage Monitoring. (Accessed 2023).[4][10] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2019).[9] [Link]

  • National Institutes of Health (PMC). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. (2020).[3][6][9][11][12] [Link]

  • ResearchGate. Preliminary experiment showing utility of in situ IR analysis in the amide coupling. (2021). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-fluorophenyl)-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous management of chemical compounds extends beyond their synthesis and application; it is fundamentally rooted in ensuring safety and environmental stewardship through proper disposal. This guide provides a comprehensive, step-by-step protocol for the disposal of N-(4-fluorophenyl)-3,4-dimethoxybenzamide, synthesized from established principles of laboratory safety and chemical waste management. As no specific Safety Data Sheet (SDS) for this exact compound is readily available, this protocol is built upon a conservative approach, extrapolating data from structurally related benzamides, fluorinated aromatic compounds, and general chemical waste regulations.

The core principle guiding this procedure is to treat N-(4-fluorophenyl)-3,4-dimethoxybenzamide as hazardous chemical waste.[1] This approach ensures the highest level of safety and compliance with environmental regulations.

Hazard Assessment and Characterization

Understanding the potential hazards of N-(4-fluorophenyl)-3,4-dimethoxybenzamide is paramount for safe handling and disposal. This assessment is derived from the known risks associated with its constituent chemical motifs: a benzamide core, a fluorophenyl group, and a dimethoxybenzene moiety.

Key Potential Hazards:

  • Skin and Eye Irritation: Benzamide derivatives are often cited as causing skin and serious eye irritation.[2][3]

  • Respiratory Irritation: In powdered form, inhalation may lead to respiratory tract irritation.[2][4]

  • Toxicity: While specific data is unavailable, related compounds are noted as being harmful if swallowed.[1][4]

  • Hazardous Combustion Products: During incineration or in a fire, toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) may be generated.[5][6] The presence of the carbon-fluorine bond is of particular concern, as its thermal decomposition requires specific conditions to prevent the release of hazardous byproducts.[6]

Property / HazardExtrapolated DescriptionSupporting Rationale & Sources
Physical State Likely a solid powder at room temperature.Based on related benzamide compounds.[7]
GHS Classifications (Anticipated) Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Acute Oral Toxicity (Category 4), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation).Inferred from SDS of similar structures like 3-Nitro-N-phenylbenzamide and 4,4'-Dimethoxybenzophenone.[2][3][8]
Incompatibilities Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.Standard incompatibility for amide compounds.[1][8][9]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).Common for nitrogen-containing organics; HF is a known byproduct of fluorinated organic compound combustion.[5][6]

Personal Protective Equipment (PPE) and Safety Protocols

A rigorous adherence to PPE is non-negotiable when handling this compound, from initial use to final disposal.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[9][10]

  • Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, a chemical-resistant apron or suit may be necessary.[11]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[2][9] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator for particulates is recommended.[12]

Step-by-Step Disposal Protocol

The disposal of N-(4-fluorophenyl)-3,4-dimethoxybenzamide must be managed as a controlled, documented process that culminates in transfer to a licensed hazardous waste disposal service.[1][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10][13][14]

Step 1: Waste Segregation and Collection

The first and most critical step is rigorous segregation at the point of generation.[13]

  • Action: Collect waste N-(4-fluorophenyl)-3,4-dimethoxybenzamide and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, spill cleanup materials) in a dedicated hazardous waste container.

  • Causality: Do not mix this compound with other waste streams.[1] Its full reactivity profile is unknown, and mixing it with incompatible materials, such as strong oxidizers or acids, could trigger a dangerous reaction. Segregation is a cornerstone of safe laboratory waste management as mandated by the National Research Council and the EPA.[13]

Step 2: Container Management

Proper containment is essential to prevent leaks and ensure safe transport.

  • Action: Use a container that is in good condition, leak-proof, and chemically compatible with the compound (a high-density polyethylene (HDPE) or glass container is suitable).[13][15] If possible, use the original product container.

  • Causality: OSHA mandates that waste containers must be chemically compatible and free from damage to prevent environmental release and ensure worker safety.[13] The container must have a secure, tightly fitting lid.[10]

Step 3: Labeling

Accurate labeling is a legal requirement and vital for safety.

  • Action: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "N-(4-fluorophenyl)-3,4-dimethoxybenzamide ," and the approximate quantity. Note the date accumulation started.

  • Causality: The Resource Conservation and Recovery Act (RCRA) requires proper labeling of hazardous waste to ensure it is managed correctly from generation to final disposal.[16][17] This information is critical for the safety of all personnel who will handle the container and for the final disposal facility.

Step 4: Temporary On-Site Storage
  • Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Causality: Proper storage minimizes the risk of accidental spills, exposure, and reactions. Storing incompatible chemicals separately, using secondary containment, and conducting regular inspections are standard practices for safe waste accumulation.[13]

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with the full chemical name and any available hazard information.

  • Causality: Final disposal must be conducted by a licensed facility equipped to handle this type of chemical waste, likely through high-temperature incineration with flue gas scrubbing.[5][10] This method is necessary to destroy the organic molecule completely and to capture the acidic gases (NOx, HF) produced during combustion.[6] Federal and state regulations mandate that hazardous waste be tracked from its point of generation to its final disposal site.[16]

Spill and Emergency Procedures

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[18]

  • Secure the Area: Remove all sources of ignition.[12][18]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, do not dry sweep. Gently cover the spill with an inert absorbent material. To avoid generating dust, you can dampen the material with a suitable solvent like 60-70% ethanol before carefully sweeping it into the waste container.[12]

  • Clean the Area: Once the bulk material is collected, decontaminate the spill surface with a solvent-soaked cloth (e.g., ethanol), followed by soap and water.[12]

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(4-fluorophenyl)-3,4-dimethoxybenzamide.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation (Unused Reagent, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container: 'Hazardous Waste' + Chemical Name + Date segregate->label_container store Store in Secure, Ventilated Accumulation Area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs disposal Professional Disposal (e.g., High-Temp Incineration) contact_ehs->disposal spill Spill Occurs contain Contain & Clean Spill (Avoid Dust Generation) spill->contain contain->segregate Dispose of cleanup materials

Caption: Disposal workflow for N-(4-fluorophenyl)-3,4-dimethoxybenzamide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Cleanaway. Properly Managing Chemical Waste in Laboratories.
  • ACS Chemical Health & Safety. (2024, October 16). The Subtleties of Managing Laboratory Waste in 2024.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • BenchChem. (2025). Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Santa Cruz Biotechnology. Benzamide Safety Data Sheet.
  • Smolecule. (2024, April 15). N-[(E)-(4-fluorophenyl)methylideneamino]-3,4-dimethoxybenzamide.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 3-Nitro-N-phenylbenzamide.
  • New Jersey Department of Health. BENZAMIDE - HAZARD SUMMARY.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde.
  • National Oceanic and Atmospheric Administration. BENZAMIDE | CAMEO Chemicals.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Benzamide.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • Tokyo Chemical Industry. (2025, June 12). SAFETY DATA SHEET - 4,4'-Dimethoxybenzophenone.
  • BenchChem. Proper Disposal of 3,4-Dimethoxyphenol: A Guide for Laboratory Professionals.

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